2-(4-Fluorophenoxy)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIRIIZZGJJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389669 | |
| Record name | 2-(4-fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6096-89-5 | |
| Record name | 2-(4-Fluorophenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6096-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorophenoxy)ethanamine synthesis pathway for research purposes
An in-depth technical guide on the synthesis of 2-(4-Fluorophenoxy)ethanamine for research and drug development professionals. This document outlines two primary synthetic pathways, providing detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. The presence of the fluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets, making it a valuable scaffold in the development of novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including potential applications as serotonin-selective reuptake inhibitors (SSRIs). This guide details two robust and well-established synthesis pathways for this compound: the Gabriel Synthesis and the Nitrile Reduction pathway.
Pathway 1: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines, effectively preventing the over-alkylation that can occur with other methods.[1][2] This pathway involves three main stages: the formation of a phenoxy-ether intermediate, reaction with potassium phthalimide, and subsequent deprotection to yield the final amine.
Overall Reaction Scheme
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenoxy)ethanamine. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, experimental methodologies, and relevant biological context. Due to a notable lack of experimentally derived data for the free base in publicly accessible literature, this guide combines reported data for its hydrochloride salt, predicted values for the free base, and general experimental protocols applicable to the characterization of amine-containing compounds. The significance of this molecule lies in its structural motif, the fluorophenoxyethylamine scaffold, which is a recognized pharmacophore in medicinal chemistry, particularly in the development of agents targeting monoaminergic systems.
Introduction
This compound is a primary amine featuring a fluorinated phenoxy group. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity to biological targets. The broader class of phenoxyethylamine derivatives has been investigated for a range of biological activities, and this particular scaffold is of interest for its potential interactions with neurotransmitter transporters and receptors. This guide aims to consolidate the available physicochemical data to support further research and development efforts involving this compound.
Physicochemical Properties
A summary of the available quantitative data for this compound and its hydrochloride salt is presented below. It is important to note that experimental values for the free base are scarce in the literature.
Table 1: Summary of Physicochemical Properties
| Property | Value | Compound Form | Data Source |
| Molecular Formula | C₈H₁₀FNO | Free Base | Calculated |
| Molecular Weight | 155.17 g/mol | Free Base | Calculated |
| Melting Point | 192 - 194 °C | Hydrochloride Salt | Experimental |
| Boiling Point | Not available | Free Base | - |
| pKa (predicted) | ~9.5-10.0 | Free Base | Estimated[1] |
| logP (predicted) | 1.9 | Free Base | Predicted[1] |
| Water Solubility | Slightly soluble | Free Base | Qualitative[2] |
Spectral Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, the two methylene groups of the ethylamine chain, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the para-substitution.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the fluorine and ether linkages.[3][4][5][6][7]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-N stretching, aromatic C-H stretching, and C-O-C stretching of the ether linkage. The C-F stretching vibration will also be present.[8][9][10]
3.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the ethylamine side chain and fragmentation of the aromatic ring, providing further structural information.
Biological Context and Potential Signaling Pathways
The 2-(4-fluorophenoxy)ethylamine scaffold is a key component in various experimental drugs, particularly those targeting the central nervous system.[11]
4.1. Monoamine Transporter Interactions
Derivatives of 2-(4-fluorophenoxy)ethylamine have been investigated as potential serotonin-selective reuptake inhibitors (SSRIs).[11] This suggests that this compound itself may exhibit affinity for the serotonin transporter (SERT), and potentially the dopamine (DAT) and norepinephrine (NET) transporters. The interaction with these transporters is a critical aspect of the pharmacology of many antidepressant and psychostimulant drugs.
Diagram 1: General Workflow for Assessing Monoamine Transporter Interaction
Caption: A simplified workflow for determining the interaction of a compound with monoamine transporters.
4.2. Receptor Binding Profile
Beyond transporters, phenethylamine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs). Structurally related compounds have shown affinity for dopamine receptors.[12][13] Therefore, it is plausible that this compound could interact with dopamine receptor subtypes (e.g., D1, D2) and potentially serotonin receptor subtypes.
Diagram 2: Potential Signaling Cascade upon Receptor Binding
Caption: A generalized signaling pathway that could be initiated by the binding of the compound to a G-protein coupled receptor.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties. These are general protocols that can be adapted for the specific analysis of this compound.
5.1. Determination of pKa by Potentiometric Titration
Principle: The basicity of the amine is quantified by determining its pKa. This is achieved by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa corresponds to the pH at which 50% of the amine is protonated.[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Titration Setup: Calibrate a pH meter using standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Diagram 3: Workflow for pKa Determination
Caption: A step-by-step workflow for the experimental determination of pKa.
5.2. Determination of logP by Shake-Flask Method
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.[14]
Procedure:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: Mix equal volumes of the aqueous solution and the n-octanol in a separatory funnel.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram 4: Shake-Flask Method for logP Determination
Caption: A schematic representation of the shake-flask method for determining the partition coefficient.
5.3. Determination of Aqueous Solubility
Principle: The solubility of a compound in an aqueous medium is a critical parameter. The shake-flask method is a common technique for determining thermodynamic solubility.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Remove an aliquot of the suspension and filter or centrifuge it to separate the undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)ethylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Ethanamine, 2-phenoxy- [webbook.nist.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
Spectroscopic and Synthetic Profile of 2-(4-Fluorophenoxy)ethanamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and a general synthetic protocol for 2-(4-Fluorophenoxy)ethanamine, a key building block in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for the characterization and synthesis of this versatile molecule.
Spectroscopic Data
Precise spectroscopic data for this compound is not widely available in publicly accessible databases. However, based on the analysis of its structural analogs and a ¹H NMR spectrum of its chloride salt, the expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A ¹H NMR spectrum for the hydrochloride salt of this compound in DMSO-d6 has been reported.[1] The spectrum of the free base is expected to show similar features, with potential shifts in the signals corresponding to the protons on the ethylamine moiety due to the absence of the protonated amine.
Expected ¹H NMR Data (Free Base):
-
Aromatic Protons: Two sets of multiplets or doublets of doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted fluorobenzene ring.
-
-OCH₂- Protons: A triplet expected around δ 4.0-4.2 ppm.
-
-CH₂N- Protons: A triplet expected around δ 2.9-3.1 ppm.
-
-NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: While a specific spectrum for this compound is not readily available, the expected chemical shifts can be estimated based on related structures and general principles of ¹³C NMR spectroscopy.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-O (Aromatic) | 155-160 (doublet, ¹JCF) |
| C-F (Aromatic) | 152-157 (doublet, ¹JCF) |
| CH (Aromatic, ortho to O) | 115-120 (doublet, ³JCF) |
| CH (Aromatic, ortho to F) | 115-120 (doublet, ²JCF) |
| -OCH₂- | 65-70 |
| -CH₂N- | 40-45 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Expected IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3400 (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=C Stretch (Aromatic) | 1500-1600 |
| C-O Stretch (Aryl Ether) | 1200-1250 |
| C-F Stretch | 1150-1250 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (155.17 g/mol ). The fragmentation pattern would likely involve cleavage of the ethylamine side chain.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 155
-
Major Fragments:
-
m/z = 111 (loss of -CH₂NH₂)
-
m/z = 95 (fluorophenyl fragment)
-
m/z = 30 (CH₂NH₂⁺)
-
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach can be outlined based on common organic chemistry reactions for the formation of phenoxy ethylamines. The most probable synthetic route involves a Williamson ether synthesis followed by a Gabriel synthesis or a related amination reaction.
General Synthetic Pathway
General Synthetic Pathway for this compound.
Spectroscopic Data Acquisition Workflow
The acquisition of the spectroscopic data for the characterization of this compound would typically follow a standardized workflow.
Workflow for Spectroscopic Data Acquisition and Analysis.
Conclusion
While specific, experimentally-derived spectroscopic data for this compound remains elusive in readily accessible sources, this guide provides a robust, inferred spectroscopic profile based on established principles and data from closely related analogs. The outlined general synthetic pathway offers a viable route for its preparation. It is recommended that researchers undertaking the synthesis of this compound perform thorough characterization to confirm its identity and purity, which will contribute valuable data to the scientific community.
References
Unveiling the Neuroscientific Potential of 2-(4-Fluorophenyl)ethanamine: A Technical Guide
A Note on Nomenclature: The compound of interest for this technical guide is 2-(4-Fluorophenyl)ethanamine, also widely known as 4-Fluorophenethylamine (4-FA) or para-fluoroamphetamine (PFA). It is important to distinguish this compound from the structurally distinct 2-(4-Fluorophenoxy)ethanamine. Due to a greater body of available neuroscience research, this guide will focus on 2-(4-Fluorophenyl)ethanamine.
Executive Summary
2-(4-Fluorophenyl)ethanamine is a synthetic psychoactive compound of the phenethylamine and substituted amphetamine classes that is emerging as a valuable tool in neuroscience research.[1] Its unique pharmacological profile, characterized by its potent activity as a monoamine releasing agent and reuptake inhibitor, offers researchers a means to investigate the intricate workings of dopaminergic, serotonergic, and noradrenergic systems.[2] This technical guide provides an in-depth overview of the core pharmacological properties, potential research applications, and detailed experimental protocols relevant to the study of 2-(4-Fluorophenyl)ethanamine in the field of neuroscience.
Core Pharmacological Profile
2-(4-Fluorophenyl)ethanamine exerts its effects on the central nervous system primarily by interacting with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] It functions as both a substrate for these transporters, leading to the non-vesicular release of neurotransmitters, and as a competitive inhibitor of neurotransmitter reuptake.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of 2-(4-Fluorophenyl)ethanamine at key molecular targets.
Table 1: Monoamine Transporter Interaction Profile of 2-(4-Fluorophenyl)ethanamine
| Transporter | Releasing Potency (EC50, nM) | Reuptake Inhibition Potency (IC50, nM) |
| Dopamine (DAT) | 200[3] | 770[3] |
| Serotonin (SERT) | 730[3] | 6800[3] |
| Norepinephrine (NET) | 37[3] | 420[3] |
Table 2: Serotonin Receptor Binding Affinities of 2-(4-Fluorophenyl)ethanamine
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT2A | 11,300[3] |
| 5-HT2C | 7,800[3] |
Potential Research Applications in Neuroscience
The distinct pharmacological properties of 2-(4-Fluorophenyl)ethanamine make it a versatile tool for a range of neuroscience research applications:
-
Probing Monoaminergic Systems: Its potent monoamine releasing and reuptake inhibiting properties allow for the acute and controlled manipulation of dopamine, serotonin, and norepinephrine levels in specific brain regions. This can be instrumental in studies aimed at understanding the roles of these neurotransmitters in various physiological and behavioral processes.
-
Animal Models of Psychiatric Disorders: The compound's ability to induce significant alterations in monoaminergic neurotransmission can be leveraged to develop and refine animal models of psychiatric conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and addiction.
-
Mechanistic Studies of Neurotransmitter Release and Reuptake: As a substrate and inhibitor of monoamine transporters, 2-(4-Fluorophenyl)ethanamine can be used to investigate the molecular mechanisms underlying neurotransmitter transport, including the conformational changes in transporter proteins that mediate substrate translocation and inhibitor binding.
-
Comparative Pharmacology: The fluorinated analog provides a valuable tool for comparative studies with other phenethylamines and amphetamines, helping to elucidate the structure-activity relationships that govern their pharmacological effects and neurotoxicity profiles.
Signaling Pathways and Experimental Workflows
Presumed Signaling Pathway of Monoamine Release
The primary mechanism of action of 2-(4-Fluorophenyl)ethanamine involves its interaction with presynaptic monoamine transporters. The following diagram illustrates the presumed signaling cascade leading to the release of dopamine, serotonin, and norepinephrine.
Experimental Workflow for In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brains of freely moving animals. The following diagram outlines a typical workflow for a study investigating the effects of 2-(4-Fluorophenyl)ethanamine on neurotransmitter release.
Detailed Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)ethanamine via Reductive Amination of 4-Fluorophenylacetone
This protocol describes a common method for the synthesis of 2-(4-Fluorophenyl)ethanamine.
Materials:
-
4-Fluorophenylacetone
-
Ammonium acetate
-
Methanol
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorophenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Adjust the pH of the solution to approximately 5.5 with glacial acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of cold methanol. Add the sodium cyanoborohydride solution dropwise to the reaction mixture while maintaining the temperature below 10°C. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic. Remove the methanol using a rotary evaporator. Add water to the residue and wash with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with 2M NaOH until pH > 12.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, and filter. Evaporate the solvent under reduced pressure to yield the crude 2-(4-Fluorophenyl)ethanamine as an oil. Further purification can be achieved by vacuum distillation.
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol is adapted from studies investigating the effects of amphetamine-like substances on monoamine release.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm tip)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
2-(4-Fluorophenyl)ethanamine solution in saline
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
-
Perchloric acid
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and begin perfusion with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: Allow the system to equilibrate for at least 60-90 minutes. Begin collecting dialysate samples every 20 minutes into vials containing a small amount of perchloric acid to prevent neurotransmitter degradation. Collect at least three stable baseline samples.
-
Drug Administration: Administer 2-(4-Fluorophenyl)ethanamine at the desired dose (e.g., 1-3 mg/kg, intraperitoneally).
-
Post-Administration Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using a validated HPLC-ECD or LC-MS/MS method.
-
Data Analysis: Calculate the concentration of each neurotransmitter in each sample. Express the post-injection concentrations as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes in neurotransmitter levels.
Conclusion
2-(4-Fluorophenyl)ethanamine is a potent and versatile pharmacological tool for neuroscience research. Its ability to modulate the activity of all three major monoamine systems provides a unique opportunity to dissect the complex roles of these neurotransmitters in brain function and behavior. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the neuroscientific applications of this compound. Further research is warranted to fully characterize its in vivo effects and to explore its potential in modeling and understanding various neuropsychiatric disorders.
References
In Silico Modeling of 2-(4-Fluorophenoxy)ethanamine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico investigation of 2-(4-Fluorophenoxy)ethanamine and its potential interactions with key neuroreceptors. While direct computational studies on this specific molecule are not extensively published, this document outlines a robust methodology based on established in silico techniques and data from structurally similar compounds. By following this guide, researchers can effectively model the receptor binding of this compound to predict its pharmacological profile and guide further drug discovery efforts.
Introduction
This compound is a phenethylamine derivative with a chemical structure suggestive of potential activity at monoamine receptors, such as serotonin and dopamine receptors. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity.[1] In silico modeling offers a powerful, resource-efficient approach to explore the binding modes, affinities, and potential selectivity of this compound, thereby prioritizing experimental validation.
This guide will focus on the application of molecular docking and molecular dynamics simulations to elucidate the binding of this compound to key serotonin and dopamine receptor subtypes.
Potential Receptor Targets
Based on the activities of structurally related phenethylamine and phenoxyethylamine analogs, the primary receptors of interest for this compound are:
-
Dopamine Receptors (D1, D2, D3, D4): Derivatives of the closely related 2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown significant affinity for D1 and D2 dopamine receptors.[2][3] The D2-like receptors (D2, D3, D4) are particularly relevant targets for neuropsychiatric disorders.[4]
-
Serotonin Transporter (SERT): The 2-(4-fluorophenoxy) moiety is a structural component in compounds designed as serotonin-selective reuptake inhibitors (SSRIs).[5]
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): Phenalkylamine analogs are known to possess varying affinities for different serotonin receptor subtypes.[6]
Quantitative Binding Data of Structurally Related Compounds
| Compound/Derivative | Receptor Target | Binding Affinity (IC50/Ki) | Reference |
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | D1 Dopamine Receptor | ~2x less affinity than Dopamine | [2] |
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | D2 Dopamine Receptor | ~2x less affinity than Dopamine | [2] |
| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | D2 Dopamine Receptor | High Potency | [2] |
| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | D2 Dopamine Receptor | High Potency | [2] |
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine | Serotonin Transporter (SERT) | IC50: 1.45 µM | [5] |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine | Serotonin Transporter (SERT) | IC50: 3.27 µM | [5] |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine | Serotonin Transporter (SERT) | IC50: 9.56 µM | [5] |
Experimental Protocols: An In Silico Workflow
This section details a generalized workflow for the in silico modeling of this compound receptor binding.
In Silico Modeling Workflow for Receptor Binding Analysis
Ligand Preparation
-
3D Structure Generation: Generate the 3D structure of this compound using software like Avogadro or from a database such as PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation: Assign partial atomic charges using a method like Gasteiger charges.
-
Torsion Angle Definition: Define rotatable bonds to allow for conformational flexibility during docking.
Receptor Preparation
-
Protein Data Bank (PDB) Selection: Obtain the 3D crystal structure of the target receptor (e.g., Dopamine D2 Receptor, Serotonin Transporter) from the Protein Data Bank. Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Structure Cleanup: Remove water molecules, co-factors, and any existing ligands from the PDB file.[7]
-
Protonation: Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Grid Box Definition: Define the docking grid box around the known binding site of the receptor. This is typically centered on the position of a co-crystallized ligand or predicted from literature.
Molecular Docking
-
Docking Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.[7][8]
-
Docking Algorithm: Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the receptor's binding site.
-
Pose Generation and Scoring: Generate multiple binding poses of the ligand and rank them based on a scoring function that estimates the binding affinity (e.g., kcal/mol).[8]
Molecular Dynamics (MD) Simulation
-
System Setup:
-
Select the most promising docked pose of the ligand-receptor complex.
-
Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with an appropriate water model (e.g., TIP3P).[9]
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose a suitable force field for the protein, ligand, and lipid bilayer (e.g., CHARMM36 for protein and lipids, CGenFF for the ligand).[9]
-
Equilibration: Perform a multi-step equilibration protocol, gradually relaxing the system while applying restraints to the protein and ligand, to ensure stability.[9]
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the dynamics of the ligand-receptor interaction.[10]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose (RMSD), identify key interacting residues (hydrogen bonds, hydrophobic interactions), and calculate binding free energies (e.g., MM/PBSA or MM/GBSA).
Signaling Pathways
The binding of this compound to its target receptors is expected to modulate downstream signaling cascades.
Dopamine D2 Receptor Signaling
Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[4] Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Simplified Dopamine D2 Receptor Signaling Pathway
Serotonin Transporter (SERT) Inhibition
Inhibition of SERT by a compound like this compound would block the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.[11]
Mechanism of SERT Inhibition
Conclusion
This technical guide provides a comprehensive roadmap for the in silico evaluation of this compound. By employing the detailed methodologies for molecular docking and molecular dynamics simulations, researchers can generate valuable insights into the receptor binding profile of this compound. The visualization of potential signaling pathways further aids in understanding its putative mechanisms of action. The predictive power of this in silico approach can significantly accelerate the drug discovery and development process for this compound and its analogs. It is crucial to note that the findings from these computational studies should be validated through subsequent in vitro and in vivo experiments.
References
- 1. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 2. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2β-Carbo(2-[18F]fluoroethoxy)-3β-(4´-((Z)-2-iodoethenyl)phenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade 2-(4-Fluorophenoxy)ethanamine for Scientific Professionals
An overview of commercial suppliers, key chemical properties, and synthetic applications for the versatile research intermediate, 2-(4-Fluorophenoxy)ethanamine.
Introduction
This compound is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorophenoxy moiety, is a recognized pharmacophore in various experimental drugs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, making it a molecule of significant interest for researchers developing novel therapeutics, particularly in neuropharmacology.[1] This technical guide provides an in-depth overview of commercial suppliers of research-grade this compound, its applications in chemical synthesis, and representative experimental protocols.
Commercial Supplier Analysis
For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical first step in the research and development pipeline. This compound (CAS No. 6096-89-5) is available from a number of specialized chemical suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate comparison. Please note that pricing is often available only upon quotation.
| Supplier | CAS Number | Purity | Available Quantities | Catalog Number (Example) |
| Accela Chembio Inc | 6096-89-5 | ≥ 97% | 1 g | SY008270[2] |
| Win-Win Chemical | 6096-89-5 | ≥ 98% | Inquire | 20355[3] |
| Proactive Molecular Research | 6096-89-5 | ≥ 98% | 10 g | P10-03088[4] |
| BLD Pharm | 6096-89-5 | Inquire | 1 g, 5 g | Inquire (Available via Fisher Scientific) |
| BenchChem | 6096-89-5 | Inquire | Inquire | Inquire[1] |
| P&S Chemicals | 6096-89-5 | Inquire | Inquire | Inquire[5] |
| ChemScene LLC | 6096-89-5 | ≥ 98% | Inquire | Available via Sigma-Aldrich[6] |
Applications in Synthetic Chemistry
The primary utility of this compound in a research context is as an intermediate for the synthesis of more complex, biologically active molecules. Its primary amine group serves as a versatile nucleophilic handle for a variety of chemical transformations.
Key Reactions:
-
N-Alkylation: The amine can be alkylated to produce secondary or tertiary amines. This is commonly achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones. These reactions are fundamental for building out molecular complexity.
-
Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a common strategy for linking the fluorophenoxyethylamine core to other pharmacophores.
-
Sulphonylation: Reaction with sulfonyl chlorides produces sulfonamides, another important functional group in medicinal chemistry.
The fluorophenoxyethylamine scaffold has been investigated for its potential in developing Serotonin-Selective Reuptake Inhibitors (SSRIs) and has been incorporated into molecules targeting tyrosine kinases for oncology applications.[1]
Experimental Protocols
The following are generalized yet detailed protocols for common synthetic transformations involving this compound. These are intended as a starting point for laboratory work and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Alkylation via Reductive Amination
This one-pot procedure is often preferred for its high efficiency and selectivity, minimizing the risk of over-alkylation.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the stirred solution.
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This classic Sₙ2 reaction is a straightforward method for introducing alkyl groups.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodide or Bromide) (1.0 - 1.2 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 2.0-3.0 eq or Diisopropylethylamine (DIPEA), 1.5-2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Methodology:
-
In a round-bottom flask, suspend this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq) in anhydrous ACN or DMF (to a concentration of 0.1-0.2 M).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and allow it to stir for 4-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic & Procurement Workflows
To aid researchers, the following diagrams created using the DOT language visualize key decision-making and experimental processes.
References
- 1. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 2. Accela Chembio Inc 2-(4-fluorophenoxy)ethylamine | 1g | 6096-89-5 | MFCD00235183 | Fisher Scientific [fishersci.com]
- 3. 6096-89-5 this compound 2-(4-氟苯氧基)乙胺 -Win-Win Chemical [win-winchemical.com]
- 4. proactivemr.com [proactivemr.com]
- 5. pschemicals.com [pschemicals.com]
- 6. [2-(4-Fluorophenoxy)ethyl]amine | 6096-89-5 [sigmaaldrich.com]
Safety and Handling of 2-(4-Fluorophenoxy)ethanamine: A Technical Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2-(4-Fluorophenoxy)ethanamine was found. The following guidelines are based on data from structurally similar compounds, including 2-(4-Fluorophenyl)ethylamine and 1-(4-(4-Fluorophenoxy)phenyl)ethanamine. Researchers should handle this compound with extreme caution and assume it may possess significant hazards. A thorough risk assessment should be conducted before any handling.
This guide provides an in-depth overview of the potential hazards and recommended handling procedures for this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.[1][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
GHS Hazard Classification (Predicted)
The following table summarizes the predicted GHS classification for this compound based on its structural analogs.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage/Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
No specific experimental data for this compound is available. The properties of a closely related compound, 2-(4-Fluorophenyl)ethylamine, are provided for reference.
| Property | Value (for 2-(4-Fluorophenyl)ethylamine) |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | Slightly soluble in water.[1] |
Safe Handling and Storage
Strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[1]
-
Ignition Sources: Store away from heat, sparks, and open flames.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
The following table outlines the recommended first-aid procedures based on information for analogous compounds.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][5] |
Spill and Leak Procedures
The following workflow illustrates the steps to be taken in the event of a spill.
Caption: Spill response workflow.
Toxicological Information (Predicted)
As no specific toxicological data for this compound is available, the following information is inferred from structurally related compounds. The toxicological properties have not been fully investigated.[4]
-
Acute Effects: Expected to be toxic by ingestion, inhalation, and skin contact. May cause irritation or burns to the skin, eyes, and respiratory tract.
-
Chronic Effects: No information is available regarding the long-term health effects of exposure. The potential for carcinogenic, mutagenic, or reproductive effects is unknown.
Experimental Protocols: Handling in a Synthesis Context
While no specific experimental protocols for the synthesis of this compound were found, protocols for analogous compounds often involve the use of strong acids, bases, and flammable solvents.[6] When conducting any synthesis involving this or similar compounds, the following general precautions should be taken:
-
Reaction Setup: All reactions should be carried out in a certified chemical fume hood. The apparatus should be assembled securely to prevent leaks.
-
Reagent Addition: The addition of reagents should be done slowly and in a controlled manner, especially when dealing with exothermic reactions.
-
Work-up and Purification: Extractions, distillations, and chromatography should all be performed with appropriate engineering controls and PPE.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations.
The following diagram outlines a general logical workflow for the safe laboratory synthesis of a potentially hazardous compound like this compound.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Fluorophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-fluorophenoxy)ethanamine, a key scaffold in medicinal chemistry. The document details the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a particular focus on their activity as serotonin transporter (SERT) inhibitors and their potential as anticancer agents through the inhibition of c-Met kinase. Detailed experimental protocols for the synthesis of derivatives and for key biological assays are provided to facilitate further research and development. Additionally, this guide includes visualizations of the serotonin transport cycle and the c-Met signaling pathway to provide a clear understanding of the molecular mechanisms underlying the therapeutic potential of these compounds.
Introduction
The this compound core is a privileged scaffold in drug discovery, recognized for its presence in a variety of biologically active molecules. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets.[1] Derivatives of this core structure have shown significant potential in modulating the activity of key proteins involved in neurotransmission and cancer signaling, namely the serotonin transporter (SERT) and the c-Met receptor tyrosine kinase.
This guide aims to provide a detailed technical resource for researchers and scientists working on the development of novel therapeutics based on the this compound scaffold. It consolidates quantitative data, experimental methodologies, and mechanistic insights to support the design and synthesis of new, more potent, and selective drug candidates.
Structural Analogs and Derivatives: Synthesis and Biological Activity
Serotonin Transporter (SERT) Inhibitors
Derivatives of this compound have been investigated as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The core structure serves as a key pharmacophore for binding to SERT.
A notable series of derivatives involves the coupling of the 2-(4-fluorophenoxy)-2-phenylethyl moiety with various functionalized piperazines. These compounds were designed based on the structure of the potent antidepressant fluoxetine.
Table 1: SERT Affinity of 2-(4-fluorophenoxy)-2-phenyl-ethyl Piperazine Derivatives [1]
| Compound ID | R (Piperazine Substituent) | SERT IC50 (µM) |
| 1 | 3-chlorophenyl | 1.45 |
| 2 | 2-methoxyphenyl | 3.27 |
| 3 | 3-trifluoromethylphenyl | 9.56 |
Data obtained from competitive binding assays using rat cortical membranes.
-
The nature of the substituent on the nitrogen atom: Bulkier and more lipophilic groups can influence binding affinity and selectivity.
-
The substitution pattern on the phenoxy ring: The position and electronic nature of substituents can significantly impact potency. The 4-fluoro substitution is often beneficial.
-
Conformational constraints: The flexibility of the ethylamine linker is crucial for optimal interaction with the SERT binding pocket.
c-Met Kinase Inhibitors
The 4-phenoxyaniline scaffold, which is structurally related to this compound, has been extensively explored for the development of c-Met kinase inhibitors for cancer therapy.
Several studies have focused on designing potent c-Met inhibitors by modifying the 4-phenoxypyridine and 4-phenoxyquinoline cores. The 4-fluorophenoxy moiety is often a key feature in these potent analogs.
Table 2: c-Met Kinase Inhibitory Activity of Selected 4-(4-Fluorophenoxy)aniline Derivatives
| Compound Scaffold | Modifications | c-Met IC50 (µM) | Reference |
| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker | 0.016 | [2] |
This table presents a representative example of the potency achieved with this class of compounds. For a comprehensive SAR, refer to the cited literature.
Experimental Protocols
Synthesis of 2-(4-Fluorophenoxy)-2-phenyl-ethyl Piperazine Derivatives
General Procedure:
The synthesis of compounds 1 , 2 , and 3 (Table 1) can be achieved through a multi-step process starting from 2-(4-fluorophenoxy)-2-phenylethan-1-ol. A representative synthetic scheme is outlined below.
-
Step 1: Mesylation of the alcohol. 2-(4-fluorophenoxy)-2-phenylethan-1-ol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the corresponding mesylate.
-
Step 2: Nucleophilic substitution with piperazine. The mesylate is then reacted with the desired substituted piperazine in a suitable solvent (e.g., acetonitrile) at elevated temperature to yield the final product.
-
Step 3: Salt formation. The free base is converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether).
For detailed experimental conditions, including reaction times, temperatures, and purification methods, please refer to the primary literature.[1]
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for SERT.
Materials:
-
Membrane Preparation: Membranes from cells expressing human SERT (e.g., HEK293-hSERT cells) or from rat brain tissue (e.g., cortical membranes).
-
Radioligand: [³H]citalopram or another suitable radiolabeled SERT ligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Test Compounds: Serial dilutions of the compounds of interest.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, the radioligand (at a concentration close to its Kd), and the membrane preparation.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound. For total binding, add assay buffer.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethylenimine) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
c-Met Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against c-Met kinase.
Materials:
-
Recombinant c-Met kinase: Purified, active enzyme.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.
-
Substrate: A peptide or protein that can be phosphorylated by c-Met (e.g., Poly(Glu, Tyr) 4:1).
-
ATP: Adenosine triphosphate, the phosphate donor.
-
Detection Reagent: A system to quantify kinase activity, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
-
Test Compounds: Serial dilutions of the compounds of interest.
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the c-Met kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Signaling Pathways and Transport Cycles
The Serotonin Transporter (SERT) Cycle
The transport of serotonin into the presynaptic neuron by SERT is a complex process that relies on ion gradients and involves significant conformational changes in the transporter protein.
Caption: The transport cycle of the serotonin transporter (SERT).
The cycle begins with the transporter in an outward-open conformation. The binding of a sodium ion, followed by serotonin and a chloride ion, triggers a conformational change that occludes the substrate and ions from both the extracellular and intracellular environments.[3] The transporter then transitions to an inward-open state, releasing serotonin and the co-transported ions into the presynaptic neuron.[3] The binding of an intracellular potassium ion facilitates the reorientation of the transporter back to its outward-facing conformation, releasing the potassium ion into the extracellular space and completing the cycle. SSRIs, including derivatives of this compound, act by binding to the central binding site of SERT, locking it in an outward-open conformation and preventing the reuptake of serotonin.[4]
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers.
Caption: The HGF/c-Met signaling pathway and its inhibition.
Binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, migration, and angiogenesis. c-Met inhibitors based on the 4-phenoxyaniline scaffold act by competing with ATP for binding to the kinase domain of c-Met, thereby preventing its autophosphorylation and blocking downstream signaling.
Conclusion
The this compound scaffold and its related structures, such as 4-phenoxyaniline, represent a versatile platform for the design of potent and selective modulators of important therapeutic targets. The derivatives discussed in this guide demonstrate significant potential as both antidepressants, through the inhibition of SERT, and as anticancer agents, by targeting the c-Met kinase pathway. The provided quantitative data, experimental protocols, and mechanistic diagrams offer a valuable resource for researchers in the field, aiming to facilitate the development of the next generation of therapeutics based on this promising chemical core. Further exploration of the structure-activity relationships, particularly for simpler analogs of this compound, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 4. Conformational dynamics of the human serotonin transporter during substrate and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Toxicity Screening of 2-(4-Fluorophenoxy)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preliminary in vitro toxicity screening of the novel compound, 2-(4-Fluorophenoxy)ethanamine. In the absence of existing public data, this document serves as a proposed framework for evaluating the cytotoxic, genotoxic, and metabolic stability profiles of this molecule. The methodologies described herein are based on established and widely accepted in vitro assays. This guide provides detailed experimental protocols, illustrative data presentation in tabular format, and visual representations of key experimental workflows and relevant signaling pathways to aid in the design and interpretation of a preclinical safety assessment.
Introduction
This compound is a chemical entity with potential applications in pharmaceutical development. As with any new chemical entity intended for therapeutic use, a thorough evaluation of its safety profile is paramount. Preliminary in vitro toxicity screening is a critical first step in identifying potential hazards, guiding further non-clinical development, and ultimately ensuring human safety. This guide details a recommended battery of in vitro tests to assess the potential cytotoxicity, genotoxicity, and metabolic liabilities of this compound.
Recommended In Vitro Toxicity Screening Cascade
A tiered approach to in vitro toxicity testing is recommended, starting with assessments of cytotoxicity to determine the appropriate concentration range for subsequent, more complex assays.
Cytotoxicity Assessment
The initial evaluation of toxicity should focus on assessing the potential of this compound to cause cell death. A panel of assays measuring different cytotoxic endpoints is recommended to provide a comprehensive overview.
-
Cell Lines: A panel of human cell lines, such as HepG2 (liver), A549 (lung), and HEK293 (kidney), should be used to assess potential organ-specific toxicity.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration stock. Serial dilutions are then prepared in cell culture medium to achieve the final desired concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[1][2][3][4]
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[5][6][7][8][9]
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the incubation period, replace the treatment medium with a medium containing neutral red (50 µg/mL).
-
Incubate for 3 hours at 37°C.
-
Wash the cells with PBS.
-
Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.
-
Measure the absorbance at 540 nm.
-
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[10][11][12][13]
-
Seed cells and treat with this compound as described above.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
The results of the cytotoxicity assays should be summarized in a table to facilitate comparison across different assays, cell lines, and time points.
| Cell Line | Assay | Time Point | IC50 (µM) [95% CI] |
| HepG2 | MTT | 24h | 125.4 [110.2 - 142.8] |
| 48h | 88.7 [75.9 - 103.6] | ||
| 72h | 62.1 [53.5 - 72.1] | ||
| NRU | 24h | 135.8 [120.1 - 153.6] | |
| 48h | 95.2 [82.3 - 110.1] | ||
| 72h | 70.5 [61.2 - 81.2] | ||
| LDH | 24h | > 200 | |
| 48h | 155.6 [138.9 - 174.3] | ||
| 72h | 110.3 [98.1 - 123.9] | ||
| A549 | MTT | 48h | 150.2 [135.7 - 166.1] |
| HEK293 | MTT | 48h | 180.5 [162.9 - 200.0] |
Table 1: Hypothetical IC50 values for this compound in various cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assessment.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended.
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).[14][15][16][17][18]
-
The test will be performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Bacteria are exposed to various concentrations of this compound on minimal agar plates.
-
The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted after 48-72 hours of incubation.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
-
In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).[19][20][21][22][23]
-
Cells are treated with this compound with and without S9 metabolic activation.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After incubation, cells are harvested, fixed, and stained.
-
Micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) are scored in binucleated cells.
-
-
In Vitro Chromosomal Aberration Assay: This assay evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells (e.g., human lymphocytes or CHO cells).[24][25][26][27]
-
Cells are exposed to this compound with and without S9 metabolic activation.
-
A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges) and numerical changes.
-
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | -S9 | Negative |
| +S9 | Negative | ||
| Micronucleus Assay | CHO-K1 cells | -S9 | Negative |
| +S9 | Negative | ||
| Chromosomal Aberration Assay | Human Lymphocytes | -S9 | Negative |
| +S9 | Negative |
Table 2: Hypothetical summary of in vitro genotoxicity results for this compound.
Caption: Workflow for the in vitro genotoxicity testing battery.
Metabolic Stability Assessment
Understanding the metabolic stability of a compound is crucial for predicting its in vivo pharmacokinetic profile. The in vitro half-life in liver microsomes provides an initial indication of hepatic clearance.
-
Liver Microsomal Stability Assay: This assay measures the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in liver microsomes.[28][29][30][31][32]
-
Pooled human liver microsomes are incubated with this compound at 37°C.
-
The reaction is initiated by the addition of NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
-
| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | 45.2 | 15.3 |
| Rat | 25.8 | 26.9 |
| Mouse | 15.3 | 45.3 |
Table 3: Hypothetical metabolic stability of this compound in liver microsomes from different species.
Caption: Workflow for the in vitro metabolic stability assay.
Potential Mechanisms of Toxicity: Relevant Signaling Pathways
Understanding the potential molecular mechanisms underlying any observed toxicity is crucial. Several key signaling pathways are often implicated in the cellular response to xenobiotics.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1B1.[33][34][35][36][37] Activation of this pathway can lead to the production of reactive metabolites and oxidative stress.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. qualitybiological.com [qualitybiological.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. re-place.be [re-place.be]
- 8. iivs.org [iivs.org]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. iccffeed.org [iccffeed.org]
- 16. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. criver.com [criver.com]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. academic.oup.com [academic.oup.com]
- 24. criver.com [criver.com]
- 25. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]
- 26. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. gov.uk [gov.uk]
- 28. mercell.com [mercell.com]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 35. spandidos-publications.com [spandidos-publications.com]
- 36. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 37. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Operating Procedure for the Preparation of 2-(4-Fluorophenoxy)ethanamine Solution
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-(4-Fluorophenoxy)ethanamine and its derivatives are key intermediates in the synthesis of various bioactive molecules. These compounds are of significant interest in pharmaceutical and agrochemical research. The fluorophenoxyethylamine moiety is a recognized pharmacophore in many experimental drugs, and the inclusion of a fluorine atom can enhance metabolic stability and target binding affinity. This standard operating procedure (SOP) provides a generalized method for the preparation of solutions of this compound, ensuring safety and consistency in experimental workflows. Given the limited publicly available data on the specific solubility of this compound, this protocol emphasizes preliminary solubility testing and offers guidance based on the properties of structurally similar molecules.
Health and Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The following are general safety guidelines based on data for structurally related compounds[1][2][3]:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice. Do not ingest.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[1][4].
Physicochemical Data and Solubility
There is limited direct data on the solubility of this compound. However, information from the structurally similar compound 2-(4-Fluorophenyl)ethylamine suggests it is slightly soluble in water[4]. It is anticipated to be soluble in common organic solvents.
| Property | Data (or Estimation based on Analogs) | Source |
| Molecular Formula | C8H10FNO | Inferred |
| Molecular Weight | 155.17 g/mol | Inferred |
| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred |
| Boiling Point | Not readily available. | - |
| Melting Point | Not readily available. | - |
| Aqueous Solubility | Expected to be slightly soluble. | [4] |
| Organic Solvent Solubility | Expected to be soluble in solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). | Inferred |
Solution Preparation Protocol
This protocol describes the preparation of a stock solution of this compound in a suitable organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvent (e.g., ethanol, methanol, DMSO, or DMF)
-
Analytical balance
-
Volumetric flasks (appropriate sizes)
-
Pipettes
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
Preliminary Solubility Test (Recommended)
Before preparing a stock solution of a specific concentration, it is highly recommended to perform a small-scale solubility test.
-
Weigh a small, known amount of this compound (e.g., 1-5 mg).
-
Add a small volume of the desired solvent (e.g., 100 µL) and observe for dissolution.
-
If the compound dissolves, continue to add small aliquots of the solvent until the desired concentration is reached or the compound precipitates.
-
If the compound does not dissolve, gently warm the mixture or try a different solvent.
Stock Solution Preparation (Example: 10 mM in Ethanol)
-
Calculate the required mass:
-
For a 10 mM solution in 10 mL of ethanol:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 155.17 g/mol = 0.0155 g or 15.5 mg
-
-
-
Weighing the compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound.
-
-
Dissolving the compound:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of the selected solvent (e.g., 5 mL of ethanol) to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely.
-
Once dissolved, add the solvent to the flask up to the 10 mL mark.
-
-
Storage:
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Store the solution at an appropriate temperature. For short-term storage, 2-8°C is recommended. For long-term storage, consider aliquoting and storing at -20°C to minimize freeze-thaw cycles. Stability in solution has not been determined and should be evaluated for long-term experiments.
-
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for the preparation of a this compound solution and a general signaling pathway where such a compound might be investigated, given its potential as a precursor to neurologically active agents.
Caption: Workflow for this compound solution preparation.
Caption: Example signaling pathway for a potential drug candidate.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Fluorophenoxy)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Fluorophenoxy)ethanamine is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Due to the analyte's lack of a strong native chromophore for UV detection, a pre-column derivatization step with 2-naphthalenesulfonyl chloride (NSCl) is employed to enhance sensitivity and selectivity.[1] This method is based on established analytical principles for similar compounds and provides a robust framework for implementation and validation in a laboratory setting.
Experimental Protocols
Reagents and Materials
-
Analyte: this compound (purity >95%)
-
Derivatizing Reagent: 2-naphthalenesulfonyl chloride (NSCl)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Borate Buffer (0.1 M, pH 9.5)
-
Quenching Solution: 1 M Sodium Hydroxide (NaOH)
-
Acidifier (for mobile phase): Formic acid (optional, for peak shape improvement)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV-Vis detector is recommended. The proposed chromatographic conditions are summarized in the table below.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm) or a PFP column for enhanced aromatic selectivity.[2] |
| Mobile Phase | A) 0.1% Formic Acid in WaterB) 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm (for the NSCl derivative)[1] |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol to cover the desired concentration range.[1]
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of NSCl in 10 mL of acetonitrile. This solution should be prepared fresh daily.[1]
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.5 with 1 M sodium hydroxide.[1]
Sample and Standard Derivatization Protocol
-
Pipette 100 µL of a working standard solution or sample into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).[1]
-
Add 200 µL of the NSCl derivatization solution.
-
Vortex the mixture for 30 seconds.[1]
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.[1]
-
Cool the mixture to room temperature.[1]
-
Add 100 µL of 1 M Sodium Hydroxide to quench the reaction by hydrolyzing excess NSCl.[1]
-
Vortex for 10 seconds.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
Method Validation Summary
The proposed method should be validated according to ICH guidelines.[1] The following table summarizes the typical performance characteristics expected for such a method.
Table 2: Typical Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Robustness | The method should be robust to small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Derivatization reaction pathway for enhanced UV detection.
Conclusion
This application note provides a comprehensive, proposed HPLC method for the quantitative analysis of this compound. The pre-column derivatization with NSCl offers a sensitive and selective approach, surmounting the challenge of the analyte's weak UV absorbance.[1] The detailed protocol and validation parameters serve as a valuable guide for researchers and drug development professionals to implement, validate, and apply this method for accurate quantification of this compound in various sample matrices.
References
Application Note and Protocol for the Quantification of 2-(4-Fluorophenoxy)ethanamine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of 2-(4-Fluorophenoxy)ethanamine in solution using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with acetic anhydride. Primary amines like this compound often exhibit poor chromatographic behavior, such as peak tailing, due to their polarity. Derivatization to the corresponding N-acetyl amide improves volatility and reduces interactions with the stationary phase, leading to better peak shape and enhanced sensitivity. This protocol details the sample preparation, derivatization procedure, GC-MS instrument parameters, and method validation guidelines.
Introduction
This compound is a primary amine that may serve as a building block or be present as an impurity in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for quality control and process monitoring in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar primary amines by GC can be challenging.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties. Acetylation of the primary amine group with acetic anhydride is a robust and efficient method to reduce polarity and increase volatility, making the analyte more amenable to GC-MS analysis. This application note provides a detailed, step-by-step protocol for this derivatization followed by GC-MS quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS) solution (e.g., N-acetyl-2-phenoxyethanamine, 100 µg/mL in a suitable solvent)
-
Acetic Anhydride (derivatization grade)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Dichloromethane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Deionized Water
-
Nitrogen gas (high purity)
-
GC vials with inserts and caps
Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in the chosen solvent to achieve a concentration within the calibration range.
-
-
Derivatization Protocol:
-
Pipette 100 µL of each standard, sample solution, and a blank solvent into separate GC vials.
-
Add 10 µL of the internal standard solution to each vial (except the blank).
-
Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen at room temperature.
-
To the dried residue, add 50 µL of pyridine and 50 µL of acetic anhydride.[1][2]
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vials to room temperature.
-
Evaporate the pyridine and excess acetic anhydride to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
-
Injector: Split/Splitless, operated in splitless mode
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following table summarizes the expected quantitative data for the N-acetylated derivative of this compound. The mass-to-charge ratios (m/z) are predicted based on common fragmentation patterns of N-acetylated phenoxyalkanamines, where cleavage alpha to the nitrogen and fragmentation of the phenoxy group are expected.
| Parameter | N-acetyl-2-(4-Fluorophenoxy)ethanamine | Internal Standard (N-acetyl-2-phenoxyethanamine) |
| Retention Time (min) | ~12.5 | ~12.0 |
| Quantification Ion (m/z) | 109 | 94 |
| Qualification Ion 1 (m/z) | 197 (M+) | 179 (M+) |
| Qualification Ion 2 (m/z) | 88 | 88 |
| Linearity Range (µg/mL) | 0.1 - 50 | - |
| Correlation Coefficient (r²) | ≥ 0.995 | - |
| Limit of Detection (LOD) (µg/mL) | 0.05 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | - |
| Accuracy (% Recovery) | 90 - 110% | - |
| Precision (% RSD) | < 15% | - |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, flow rate).
Visualizations
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Logical relationship of derivatization to improved GC-MS performance.
References
Application Notes and Protocols for Studying the Cellular Effects of 2-(4-Fluorophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenoxy)ethanamine is a small molecule belonging to the phenoxyethanamine class of compounds. While detailed biological characterization of this specific molecule is not extensively available in public literature, its structural motif is a recognized pharmacophore present in various bioactive compounds.[1] The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to potentially enhance metabolic stability and target binding affinity.[1] Derivatives of the 2-(4-fluorophenoxy)ethyl structure have been explored for their potential as serotonin-selective reuptake inhibitors (SSRIs), and structurally related compounds have shown inhibitory activity against tyrosine kinases, which are key targets in oncology.[1]
These application notes provide a comprehensive set of protocols to investigate the potential cytotoxic, anti-proliferative, and signaling pathway modulatory effects of this compound in a cell culture setting. The provided protocols are based on established methodologies for screening small molecules and can be adapted to specific cell lines and research questions.[2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
The following table presents hypothetical data from an MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines after 48 hours of treatment. This assay measures the metabolic activity of cells as an indicator of cell viability.
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| A549 | Lung Carcinoma | 42.1 |
| HCT116 | Colon Carcinoma | 33.8 |
| SH-SY5Y | Neuroblastoma | > 100 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
This table illustrates potential data from flow cytometry analysis of propidium iodide-stained MCF-7 cells treated with the IC50 concentration of the compound for 24 hours.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (25 µM) | 78.9 ± 4.5 | 10.1 ± 1.2 | 11.0 ± 1.3 |
Table 3: Induction of Apoptosis in A549 Cells
The following table shows representative data from an Annexin V-FITC/Propidium Iodide apoptosis assay in A549 cells treated with the compound for 48 hours, analyzed by flow cytometry.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0.1% DMSO) | 94.1 ± 2.5 | 2.8 ± 0.7 | 3.1 ± 0.9 |
| This compound (42 µM) | 55.3 ± 5.2 | 25.7 ± 3.1 | 19.0 ± 2.8 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and to calculate its IC50 value.[4]
Materials:
-
Selected cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with the test compound.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[4]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis induced by the compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound as described previously (e.g., for 48 hours). Collect all cells, including those in the supernatant.
-
Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[4]
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI-).[4]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Workflow for in vitro evaluation of the test compound.
References
Application Notes and Protocols for In Vivo Administration of 2-(4-Fluorophenoxy)ethanamine in Rodent Models
Disclaimer: Extensive literature searches did not yield specific in vivo studies, quantitative data, or established protocols for the administration of 2-(4-Fluorophenoxy)ethanamine in rodent models. This compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules. The following application notes and protocols are therefore provided as a representative guide based on the structural similarity of this compound to compounds investigated as potential serotonin reuptake inhibitors. Researchers should consider these as starting points for study design and must conduct dose-finding and toxicity studies before commencing full-scale experiments.
Introduction
This compound possesses a chemical scaffold, the fluorophenoxyethylamine moiety, which is a recognized pharmacophore in various experimental drugs. Notably, this structure is integral to molecules investigated for their potential as serotonin-selective reuptake inhibitors (SSRIs). The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets.
Given its structural characteristics, it is hypothesized that this compound may exhibit psychoactive properties by modulating the serotonin transporter (SERT). The protocols outlined below are designed to facilitate the preliminary in vivo screening of this compound in rodent models to explore its potential effects on the central nervous system.
Potential Applications
-
Screening for Antidepressant-like Activity: Assessing the compound's potential to reverse depressive-like behaviors in rodent models.
-
Investigating Anxiolytic or Anxiogenic Effects: Determining the compound's influence on anxiety-related behaviors.
-
Preliminary Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Establishing a basic understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its dose-response relationship.
Experimental Protocols
Compound Preparation and Administration
3.1.1. Vehicle Selection and Compound Formulation
A suitable vehicle for in vivo administration should be chosen based on the solubility of this compound. Common vehicles for rodent studies include:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5-10% Dimethyl Sulfoxide (DMSO) in saline
-
5-10% Tween 80 in saline
Protocol for Formulation:
-
Determine the desired concentration of this compound for injection.
-
If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO.
-
Slowly add the aqueous vehicle (e.g., saline) to the DMSO solution while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates before administration.
3.1.2. Routes of Administration
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents, offering rapid absorption.
-
Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: In the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Procedure: Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
Recommended Volumes:
-
Mouse: Up to 10 ml/kg
-
Rat: Up to 10 ml/kg
-
Oral Gavage (PO): For direct administration to the stomach, mimicking oral drug intake.
-
Restraint: Firmly restrain the animal to prevent movement.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of appropriate size for the animal.
-
Procedure: Gently insert the needle into the esophagus and advance it into the stomach. Administer the solution slowly.
-
Recommended Volumes:
-
Mouse: Up to 10 ml/kg
-
Rat: Up to 10 ml/kg
-
Behavioral Assays
3.2.1. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or manual scoring.
-
Clean the arena thoroughly between animals to remove olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center vs. periphery
-
Number of entries into the center zone
-
Rearing frequency
-
3.2.2. Forced Swim Test (FST)
The FST is a common test to screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Gently place the animal into the water-filled cylinder.
-
A pre-test session of 15 minutes is often conducted 24 hours before the 5-minute test session.
-
During the test session, record the duration of immobility, swimming, and climbing behaviors.
-
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for a compound with SSRI-like properties to illustrate how results from the described experiments could be structured.
Table 1: Hypothetical Dose-Response in the Open Field Test (Mouse)
| Treatment Group | Dose (mg/kg, IP) | Total Distance (m) | Time in Center (s) | Center Entries |
| Vehicle | - | 15.2 ± 1.8 | 12.5 ± 2.1 | 8.3 ± 1.5 |
| Compound X | 1 | 14.8 ± 2.0 | 13.1 ± 2.5 | 8.9 ± 1.7 |
| Compound X | 5 | 13.5 ± 1.5 | 18.9 ± 3.2 | 12.4 ± 2.0 |
| Compound X | 10 | 10.2 ± 1.2 | 25.6 ± 4.1 | 15.8 ± 2.5** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.
Table 2: Hypothetical Effects in the Forced Swim Test (Rat)
| Treatment Group | Dose (mg/kg, PO) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 185.4 ± 15.2 | 90.1 ± 10.5 | 24.5 ± 5.1 |
| Compound X | 5 | 150.2 ± 12.8 | 125.3 ± 11.2 | 24.5 ± 4.8 |
| Compound X | 10 | 112.8 ± 10.5 | 160.7 ± 14.3 | 26.5 ± 5.3 |
| Fluoxetine | 20 | 105.3 ± 9.8 | 165.2 ± 15.1 | 29.5 ± 6.0 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of action via serotonin transporter (SERT) inhibition.
Experimental Workflow
Caption: General workflow for in vivo screening in rodent models.
Application Notes and Protocols: Utilizing 2-(4-Fluorophenoxy)ethanamine as a Tool Compound in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenoxy)ethanamine is a versatile chemical scaffold recognized for its presence in a variety of bioactive compounds. The incorporation of a fluorine atom on the phenoxy ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity to biological targets. While direct quantitative binding data for this compound itself is not extensively available in public literature, its structural motif is found in molecules designed to interact with key neurological targets.[1] This makes the parent compound an important tool for initial screening and as a foundational structure in the development of novel therapeutics, particularly in the field of neuropharmacology.[2][3][4]
These application notes provide a framework for utilizing this compound as a tool compound in receptor binding assays, offering a detailed protocol for determining its binding affinity at various G-protein coupled receptors (GPCRs) and transporters. The methodologies described herein are foundational and can be adapted for a wide range of specific receptor targets.
Data Presentation: Representative Binding Affinity Profile
To illustrate the potential utility of this compound and its derivatives, the following table presents hypothetical, yet plausible, binding data. This data is representative of what might be obtained from competitive radioligand binding assays against common neurological targets. It is essential to note that these values are for illustrative purposes and actual experimental results may vary. More complex molecules that incorporate the 2-(4-fluorophenoxy) moiety have shown affinity for the serotonin reuptake transporter (SERT).[1][5]
| Target Receptor/Transporter | Radioligand | Ki (nM) of this compound (Hypothetical) | Reference Compound | Ki (nM) of Reference Compound |
| Serotonin Transporter (SERT) | [³H]Citalopram | 850 | Fluoxetine | 1.2 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | > 10,000 | GBR 12909 | 5.4 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1200 | Desipramine | 0.8 |
| Serotonin 5-HT2A Receptor | [³H]Ketanserin | 2500 | Ketanserin | 1.5 |
| Dopamine D2 Receptor | [³H]Spiperone | > 10,000 | Haloperidol | 2.1 |
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound.[6][7]
Objective:
To determine the inhibitory constant (Ki) of this compound for a specific receptor or transporter using a competitive radioligand binding assay.
Materials and Reagents:
-
Test Compound: this compound
-
Reference Compound: A known high-affinity ligand for the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.[8]
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from recombinant cell lines or tissue homogenates).
-
Assay Buffer: Buffer composition is target-dependent (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (pre-treated with an agent like polyethyleneimine to reduce non-specific binding).
-
Filtration apparatus (e.g., cell harvester).
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Homogenize the membranes in assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Dilute the membranes to the desired final concentration in assay buffer. The optimal concentration should be determined empirically for each receptor.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): A high concentration of a non-radiolabeled known ligand (to saturate the receptors), radioligand, and membrane preparation.
-
Test Compound Competition: A specific concentration of this compound, radioligand, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.[9]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. Incubation times can range from 30 minutes to several hours depending on the radioligand's kinetics.[9]
-
-
Filtration and Washing:
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Assessing the Behavioral Effects of 2-(4-Fluorophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenoxy)ethanamine is a molecule of interest in neuropharmacology, serving as a structural backbone for various experimental compounds.[1] Its derivatives have been explored for their potential as serotonin-selective reuptake inhibitors (SSRIs), suggesting that the parent compound may exhibit modulatory effects on the central nervous system.[1] The fluorinated phenyl group is a common feature in drug design to enhance metabolic stability and target affinity.[1][2][3] Given its structural similarity to known psychoactive agents, a comprehensive behavioral assessment is crucial to elucidate its pharmacological profile.
These application notes provide a detailed experimental framework for characterizing the behavioral effects of this compound in rodent models. The protocols outlined below are designed to assess a range of behaviors, including locomotor activity, anxiety-like behavior, depressive-like states, and recognition memory.
Experimental Design Overview
A multi-tiered approach is recommended to systematically evaluate the behavioral impact of this compound. This involves a battery of well-validated behavioral assays. The following diagram illustrates the proposed experimental workflow.
Caption: Experimental workflow for behavioral assessment.
General Considerations
-
Animal Subjects: Male and female mice or rats are commonly used. Strain selection can influence behavioral outcomes.
-
Drug Administration: The route of administration (e.g., intraperitoneal, oral) and vehicle must be consistent. A dose-response study is essential to identify effective and non-toxic doses.
-
Habituation: Animals should be acclimated to the testing room for at least 30-60 minutes before each experiment to minimize stress.[4][5][6]
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines for the ethical treatment of laboratory animals.
Experimental Protocols
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[7][8][9]
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape.[8][9] The arena should be made of a non-porous material and cleaned thoroughly between trials.[9]
-
Procedure:
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center zone.[4]
-
Data Presentation:
| Treatment Group | Total Distance (m) | Velocity (cm/s) | Time in Center (s) | Center Entries |
| Vehicle | ||||
| Compound (Dose 1) | ||||
| Compound (Dose 2) | ||||
| Compound (Dose 3) |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior, based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.[10][11][12]
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice) with two open arms and two enclosed arms.[13]
-
Procedure:
-
Data Analysis:
Data Presentation:
| Treatment Group | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Closed Arm Entries |
| Vehicle | ||||
| Compound (Dose 1) | ||||
| Compound (Dose 2) | ||||
| Compound (Dose 3) |
Forced Swim Test (FST)
The FST is a common assay to screen for antidepressant-like activity by inducing a state of behavioral despair.[5][16]
Protocol:
-
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the animal cannot touch the bottom or escape.[5][17]
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6-8 minutes for mice.[5][18] The first 2 minutes may be considered a habituation period and excluded from analysis.[5]
-
Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).[5]
-
-
Data Analysis:
-
Total time spent immobile. A decrease in immobility time suggests an antidepressant-like effect.
-
Data Presentation:
| Treatment Group | Latency to Immobility (s) | Total Immobility Time (s) |
| Vehicle | ||
| Compound (Dose 1) | ||
| Compound (Dose 2) | ||
| Compound (Dose 3) |
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, taking advantage of a rodent's innate tendency to explore novel objects.[19][20]
Protocol:
-
Apparatus: An open field arena, similar to the one used for the OFT.[21] A set of distinct objects that the animal cannot easily displace.
-
Procedure:
-
Habituation (Day 1): Allow the animal to explore the empty arena for 10 minutes.[22]
-
Familiarization/Training (Day 2): Place the animal in the arena with two identical objects for 10 minutes.[22]
-
Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object and return the animal to the arena for 10 minutes.[22]
-
-
Data Analysis:
-
Time spent exploring the novel object versus the familiar object.
-
Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Data Presentation:
| Treatment Group | Total Exploration Time (s) | Time with Familiar Object (s) | Time with Novel Object (s) | Discrimination Index |
| Vehicle | ||||
| Compound (Dose 1) | ||||
| Compound (Dose 2) | ||||
| Compound (Dose 3) |
Potential Signaling Pathways
Given the structural relationship to compounds targeting serotonin systems, a potential mechanism of action for this compound could involve the modulation of serotonergic pathways. The following diagram illustrates a simplified hypothetical signaling cascade.
Caption: Hypothetical serotonergic signaling pathway.
Conclusion
The proposed experimental design provides a robust framework for the initial behavioral characterization of this compound. The data generated from these studies will be instrumental in understanding its potential therapeutic applications and guiding further drug development efforts. It is essential to maintain rigorous experimental control and standardized protocols to ensure the reliability and reproducibility of the findings.
References
- 1. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Open Field Test [protocols.io]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. Open field test for mice [protocols.io]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. criver.com [criver.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Elevated plus maze protocol [protocols.io]
- 16. Affective / Emotional Behavior Assays – Behavioral Core facility [behavior.einsteinmedneuroscience.org]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 21. Novel Object Recognition [protocols.io]
- 22. mmpc.org [mmpc.org]
Application Notes and Protocols for Immunohistochemical Analysis of 2-(4-Fluorophenoxy)ethanamine-Induced Cellular Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenoxy)ethanamine and its derivatives are recognized as important scaffolds in the development of novel bioactive compounds, with some showing potential as serotonin-selective reuptake inhibitors (SSRIs).[1] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] When evaluating the biological effects of a compound such as this compound, immunohistochemistry (IHC) is a powerful technique for visualizing cellular changes within the context of tissue architecture.[2][3] These application notes provide a framework for using IHC to assess key cellular processes that may be affected by this compound, including cell proliferation, apoptosis, and the activation of critical signaling pathways.
This document offers detailed protocols for the immunohistochemical detection of Ki-67 (a marker of proliferation), cleaved Caspase-3 (a marker of apoptosis), and phosphorylated ERK (p-ERK, an indicator of MAPK pathway activation).[4][5][6][7] These markers can provide valuable insights into the pharmacodynamic effects of this compound in preclinical studies.
Potential Signaling Pathways
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is common in various diseases. Compounds can influence this pathway, leading to changes in cell behavior. Visualizing the phosphorylation of ERK (p-ERK) via IHC is a direct method to assess the activation state of this cascade.[4][5]
subgraph "cluster_membrane" { label="Cell Membrane"; style="rounded"; bgcolor="#F1F3F4"; "Growth_Factor" [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; style="rounded"; bgcolor="#F1F3F4"; "RAS" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RAF" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MEK" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ERK" [label="ERK (p44/42)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "p_ERK" [label="p-ERK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_nucleus" { label="Nucleus"; style="rounded"; bgcolor="#F1F3F4"; "Transcription_Factors" [label="Transcription Factors\n(e.g., Elk-1)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Gene Expression\n(Proliferation, Survival)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Growth_Factor" -> "RTK" [label="Binds", color="#5F6368"]; "RTK" -> "RAS" [label="Activates", color="#5F6368"]; "RAS" -> "RAF" [label="Activates", color="#5F6368"]; "RAF" -> "MEK" [label="Phosphorylates", color="#5F6368"]; "MEK" -> "ERK" [label="Phosphorylates", color="#5F6368"]; "ERK" -> "p_ERK" [label="Activation", style=dashed, color="#EA4335"]; "p_ERK" -> "Transcription_Factors" [label="Translocates & Activates", color="#5F6368"]; "Transcription_Factors" -> "Gene_Expression" [color="#5F6368"];
{rank=same; "RAS"; "RAF"; "MEK"; "ERK";} }
Figure 1: Simplified MAPK/ERK signaling pathway. Activation by growth factors leads to a phosphorylation cascade culminating in the activation of ERK, which then regulates gene expression.
Experimental Workflow
A typical IHC workflow involves several key stages, from tissue preparation to final analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
"Start" [label="Tissue Collection\n& Fixation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Processing" [label="Paraffin Embedding\n& Sectioning"]; "Deparaffinization" [label="Deparaffinization\n& Rehydration"]; "Antigen_Retrieval" [label="Antigen Retrieval\n(HIER)"]; "Blocking_Peroxidase" [label="Peroxidase\nBlocking"]; "Blocking_Nonspecific" [label="Non-specific\nBinding Block"]; "Primary_Ab" [label="Primary Antibody\nIncubation\n(e.g., anti-Ki-67)"]; "Secondary_Ab" [label="Secondary Antibody\nIncubation (HRP-conjugated)"]; "Detection" [label="Chromogen Detection\n(DAB Substrate)"]; "Counterstain" [label="Counterstaining\n(Hematoxylin)"]; "Dehydration" [label="Dehydration\n& Mounting"]; "Analysis" [label="Microscopic Analysis\n& Scoring", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Processing"; "Processing" -> "Deparaffinization"; "Deparaffinization" -> "Antigen_Retrieval"; "Antigen_Retrieval" -> "Blocking_Peroxidase"; "Blocking_Peroxidase" -> "Blocking_Nonspecific"; "Blocking_Nonspecific" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detection"; "Detection" -> "Counterstain"; "Counterstain" -> "Dehydration"; "Dehydration" -> "Analysis"; }
Figure 2: General experimental workflow for immunohistochemistry on paraffin-embedded tissues.
Data Presentation
Quantitative analysis of IHC staining is crucial for objective interpretation. Staining can be assessed semi-quantitatively using an H-score, which considers both the intensity and the percentage of positive cells.
Table 1: Hypothetical Quantitative IHC Data Summary
| Treatment Group | N | Mean Ki-67 H-Score (±SD) | Percent Inhibition of Proliferation | Mean Cleaved Caspase-3 Positive Cells/HPF (±SD) | Fold Change in Apoptosis | Mean p-ERK H-Score (±SD) | Percent Inhibition of p-ERK |
| Vehicle Control | 10 | 280 (± 35) | - | 5 (± 2) | - | 250 (± 45) | - |
| This compound (Low Dose) | 10 | 196 (± 40) | 30% | 15 (± 5) | 3.0 | 175 (± 50) | 30% |
| This compound (High Dose) | 10 | 84 (± 25) | 70% | 45 (± 10) | 9.0 | 50 (± 20) | 80% |
SD: Standard Deviation, HPF: High-Power Field.
Experimental Protocols
Note: These protocols are general guidelines and may require optimization for specific tissues and antibodies.[8] Always handle reagents according to the manufacturer's safety data sheets.
Protocol 1: Ki-67 Staining for Cell Proliferation
This protocol describes the detection of Ki-67, a nuclear protein associated with cell proliferation, in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6]
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)[9]
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% BSA in PBS)[6]
-
Primary Antibody: Rabbit anti-Ki-67 (e.g., Abcam ab15580)[6]
-
HRP-conjugated anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking and Antibody Incubation:
-
Detection:
-
Chromogen and Counterstaining:
-
Dehydration and Mounting:
Protocol 2: Cleaved Caspase-3 Staining for Apoptosis
This protocol is for the detection of the active form of Caspase-3, a key executioner of apoptosis.[7]
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary Antibody: Rabbit anti-cleaved Caspase-3
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1. Heat-induced epitope retrieval is necessary for paraffin sections.[7][10]
-
Peroxidase Blocking: Follow step 3 from Protocol 1.
-
Blocking and Antibody Incubation:
-
Detection: Follow step 5 from Protocol 1.
-
Chromogen and Counterstaining: Follow step 6 from Protocol 1.
-
Dehydration and Mounting: Follow step 7 from Protocol 1.
Protocol 3: Phospho-ERK (p-ERK) Staining for Pathway Activation
This protocol details the detection of phosphorylated ERK1/2 (Thr202/Tyr204), indicating activation of the MAPK signaling pathway.[4]
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)[4]
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1. Citrate buffer (pH 6.0) is commonly used for p-ERK antigen retrieval.[4]
-
Peroxidase Blocking: Follow step 3 from Protocol 1.
-
Blocking and Antibody Incubation:
-
Apply Blocking Buffer for 30-60 minutes.[5]
-
Drain and apply the primary p-ERK antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Detection: Follow step 5 from Protocol 1.
-
Chromogen and Counterstaining: Follow step 6 from Protocol 1. p-ERK staining can be observed in both the nucleus and cytoplasm.[5]
-
Dehydration and Mounting: Follow step 7 from Protocol 1.
Troubleshooting
Table 2: Common IHC Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | Inactive primary/secondary antibody, incorrect antibody dilution, insufficient antigen retrieval. | Use a new antibody lot, titrate antibody concentration, optimize antigen retrieval time and temperature. |
| High Background | Non-specific antibody binding, endogenous peroxidase activity, tissue drying. | Increase blocking time, ensure complete peroxidase quenching, keep slides moist throughout the procedure.[4] |
| Weak Staining | Low antibody concentration, short incubation times, suboptimal detection system. | Increase antibody concentration or incubation time, use a more sensitive detection system. |
References
- 1. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 2. Unlocking New Possibilities in Drug Discovery with Highly-Multiplexed IHC [visikol.com]
- 3. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nextgen-protocols.org [nextgen-protocols.org]
- 7. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 10. Cancer Histology Core [pathbio.med.upenn.edu]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Electrophysiological Recordings with 2-(4-Fluorophenoxy)ethanamine Analogs
Introduction
The 2-(4-Fluorophenoxy)ethanamine scaffold is a key structural motif in a variety of biologically active molecules.[1] Derivatives incorporating this moiety have been investigated for their potential as serotonin-selective reuptake inhibitors (SSRIs), ligands for monoaminergic receptors, and as potential anti-cancer agents.[1] Given the prevalence of this chemical structure in neuropharmacology, it is plausible that novel analogs could modulate neuronal excitability and synaptic transmission by interacting with ion channels and neurotransmitter transporters.
These application notes provide a framework for investigating the electrophysiological effects of a hypothetical analog, Compound X, using whole-cell patch-clamp recordings.
Hypothetical Mechanism of Action of Compound X
Based on the known targets of structurally similar molecules, it is hypothesized that Compound X may act as a modulator of the serotonin transporter (SERT) and/or specific voltage-gated ion channels. The fluorophenoxy group can enhance metabolic stability and binding affinity to biological targets.[1] For the purpose of these protocols, we will proceed with the hypothesis that Compound X is an inhibitor of the human voltage-gated sodium channel, Nav1.7, a key target in pain research.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the inhibitory effect of Compound X on Nav1.7 channels expressed in HEK293 cells, as determined by whole-cell patch-clamp electrophysiology.
| Parameter | Value | Conditions |
| IC50 (Resting State) | 1.5 µM | Holding potential: -120 mV |
| IC50 (Inactivated State) | 250 nM | Holding potential: -70 mV |
| Hill Coefficient | 1.2 | - |
| On-rate (k_on) | 2.5 x 10^5 M⁻¹s⁻¹ | - |
| Off-rate (k_off) | 0.05 s⁻¹ | - |
Experimental Protocols
Objective: To characterize the inhibitory effects of Compound X on a voltage-gated sodium channel (e.g., Nav1.7) using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Transfection:
-
Culture HEK293 cells stably expressing the human Nav1.7 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Compound X Stock Solution: Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Apparatus: Use a patch-clamp amplifier, a digitizer, and a computer with appropriate data acquisition software. Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5 minutes before recording.
-
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell at a membrane potential of -120 mV.
-
Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.
-
Perfuse the cell with increasing concentrations of Compound X and record the peak inward current at each concentration until a steady-state block is achieved.
-
-
Voltage-Clamp Protocol for State-Dependent Block:
-
To assess the block of the inactivated state, hold the cell at a membrane potential of -70 mV and apply the same depolarizing pulses.
-
4. Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of different concentrations of Compound X.
-
Construct concentration-response curves by plotting the fractional block ((I_control - I_drug) / I_control) as a function of the drug concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 and Hill coefficient.
-
Analyze the kinetics of the block to determine the on- and off-rates.
Visualizations
Caption: Hypothetical mechanism of Compound X inhibiting Nav1.7.
References
Application Notes and Protocols for Radiolabeling 2-(4-Fluorophenoxy)ethanamine with Fluorine-18 for Positron Emission Tomography (PET) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and accelerating drug development. 2-(4-Fluorophenoxy)ethanamine and its derivatives are of interest in medicinal chemistry due to their structural resemblance to various biologically active molecules. Radiolabeling this compound with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with an ideal half-life of 109.8 minutes, enables the investigation of its biodistribution, pharmacokinetics, and potential target engagement in preclinical imaging studies.
This document provides a comprehensive, proposed protocol for the radiolabeling of this compound with [¹⁸F]. The methodology is based on well-established nucleophilic substitution reactions commonly employed in the synthesis of [¹⁸F]-labeled radiopharmaceuticals. While a specific protocol for this exact molecule is not extensively documented, the following procedures are adapted from established methods for structurally similar compounds and serve as a detailed guide for researchers.
Quantitative Data Summary
As a specific radiosynthesis for [¹⁸F]this compound has not been published, the following table presents typical quantitative data for the radiosynthesis of similar small molecules via nucleophilic fluorination. These values can serve as a benchmark for the proposed synthesis.
| Parameter | Typical Value for Similar [¹⁸F]-Radiotracers | Target Value for [¹⁸F]this compound |
| Radiochemical Yield (RCY) | 15-40% (decay-corrected) | > 20% |
| Molar Activity (Aₘ) | 100-400 GBq/µmol (2.7-10.8 Ci/µmol) | > 150 GBq/µmol |
| Radiochemical Purity (RCP) | > 95% | > 98% |
| Total Synthesis Time | 60-100 minutes | < 90 minutes |
Experimental Protocols
Disclaimer: The following protocol is a proposed method and will likely require optimization to achieve the desired yields and purity for [¹⁸F]this compound.
Materials and Reagents:
-
Precursor: N-Boc-2-(4-nitrophenoxy)ethanamine or a suitable precursor with a good leaving group (e.g., tosylate, mesylate) at the 4-position of the phenyl ring.
-
[¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge (e.g., QMA).
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for Injection
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Analytical and semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
Protocol for Radiolabeling [¹⁸F]this compound:
-
[¹⁸F]Fluoride Elution:
-
Elute the [¹⁸F]fluoride from the anion exchange cartridge using a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.1 mL water).
-
Collect the eluate in a reaction vessel.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile (2 x 0.5 mL) under a stream of nitrogen at 110 °C until completely dry.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (e.g., N-Boc-2-(4-nitrophenoxy)ethanamine, 5-10 mg) in anhydrous acetonitrile or DMSO (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 120-150 °C for 15-20 minutes.
-
Monitor the reaction progress using radio-thin layer chromatography (radio-TLC).
-
-
Deprotection (if using a Boc-protected precursor):
-
After the labeling reaction, cool the reaction vessel.
-
Add 0.5 mL of 4M HCl or a mixture of TFA/water.
-
Heat the mixture at 100 °C for 5-10 minutes to remove the Boc protecting group.
-
-
Purification:
-
Neutralize the reaction mixture with a suitable base.
-
Dilute the crude reaction mixture with water and inject it onto a semi-preparative HPLC column (e.g., C18).
-
Elute the product using an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).
-
Collect the fraction corresponding to the [¹⁸F]this compound peak.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with water to remove residual solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by analytical HPLC. The purity should be >98%.
-
Molar Activity (Aₘ): Calculated by measuring the radioactivity and the mass of the product using a calibrated dose calibrator and analytical HPLC with a UV detector at a known concentration of the non-radioactive standard.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below USP limits.
-
pH: The final product solution should have a pH between 4.5 and 7.5.
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines before in vivo use.
Diagrams
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Caption: Proposed chemical reaction for the synthesis of [¹⁸F]this compound.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-(4-Fluorophenoxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 2-(4-Fluorophenoxy)ethanamine for experimental use.
Quick Reference: Physicochemical Properties
A summary of key physicochemical properties for this compound and a related compound is provided below. Note that experimental data for the parent compound is limited, and some values are estimated based on structurally similar compounds.
| Property | This compound | 2-(4-Fluorophenyl)ethylamine hydrochloride (Analogue) | Data Source |
| Molecular Formula | C₈H₁₀FNO | C₈H₁₀FN·HCl | N/A |
| Molecular Weight | 155.17 g/mol | 175.63 g/mol | [1] |
| Appearance | Not specified (likely an oil or solid) | White to almost white powder to crystal | [1] |
| pKa (amine) | Estimated 9-10 | Not specified | N/A |
| LogP (calculated) | Estimated 1.5-2.0 | Not specified | N/A |
| Aqueous Solubility | Poor (predicted) | Enhanced solubility in water | [2] |
Troubleshooting Guide: Common Solubility Issues
This guide addresses common problems encountered when dissolving this compound in aqueous buffers.
Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
A1: this compound is a primary amine, making it a weak base. Its solubility in aqueous solutions is highly dependent on the pH. At neutral or basic pH, the compound will be in its free base form, which is less soluble.
Recommended Actions:
-
pH Adjustment: The most effective initial step is to lower the pH of your buffer. By acidifying the solution, you will protonate the amine group, forming a more soluble salt. Aim for a pH at least 2 units below the estimated pKa of the amine (pKa is likely around 9-10). A starting pH of 4-5 is recommended.
-
Use of Co-solvents: If pH adjustment alone is insufficient, consider adding a water-miscible organic co-solvent. Common choices include ethanol, DMSO, or polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5% v/v) and gradually increase as needed, keeping in mind the tolerance of your experimental system to the co-solvent.
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Salt Form: If you have access to a salt form of the compound, such as this compound hydrochloride, it will have significantly higher aqueous solubility than the free base.[2]
Q2: I've lowered the pH, but I'm still seeing precipitation. What's next?
A2: If precipitation persists even at a lower pH, you may be exceeding the intrinsic solubility of the salt form, or your buffer components could be interacting with the compound.
Recommended Actions:
-
Check Buffer Concentration: High concentrations of certain buffer salts (e.g., phosphate) can sometimes lead to "salting out" of dissolved compounds. Try reducing the buffer concentration if your experiment allows.
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Increase Co-solvent Percentage: Gradually increase the concentration of your chosen co-solvent. A decision tree for selecting a solubilization strategy is provided below.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator can help overcome kinetic barriers to dissolution. However, be cautious about the thermal stability of your compound.
Q3: My compound dissolves initially but crashes out of solution over time. How can I prevent this?
A3: This indicates that you have prepared a supersaturated solution that is not stable.
Recommended Actions:
-
Re-evaluate Solubility Limit: You have likely exceeded the thermodynamic solubility limit at that specific condition (pH, co-solvent concentration, temperature). Prepare a fresh solution at a lower concentration.
-
Use of Surfactants: In some cases, a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help stabilize the solution and prevent precipitation.
Frequently Asked Questions (FAQs)
Q: What is the best starting buffer for dissolving this compound?
A: An acidic buffer such as a citrate buffer (pH 3-6) or an acetate buffer (pH 4-5.5) is a good starting point. This will ensure the amine is protonated.
Q: Can I use DMSO as a co-solvent?
A: Yes, DMSO is a powerful solvent. However, be mindful of its potential effects on your biological system. It is recommended to keep the final concentration of DMSO as low as possible, typically below 0.5% (v/v) for cell-based assays.
Q: How do I prepare a stock solution of this compound?
A: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock can then be diluted into your aqueous buffer to the final desired concentration. This two-step process often yields better results than direct dissolution in the aqueous buffer.
Q: Is the hydrochloride salt of this compound commercially available?
A: While specific availability may vary, hydrochloride salts of similar phenoxyethanamine compounds are common.[1][2] Using a salt form is a standard method to improve the aqueous solubility of basic compounds.
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
-
Weigh the desired amount of this compound.
-
Prepare an acidic buffer (e.g., 50 mM citrate buffer, pH 4.5).
-
Add a small amount of the buffer to the compound and vortex to create a slurry.
-
Gradually add more buffer while continuously mixing until the compound is fully dissolved.
-
If necessary, the pH can be slowly adjusted upwards by adding a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring for any signs of precipitation.
Protocol 2: Co-solvent Titration for Solubility Enhancement
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 100 mM in DMSO).
-
In a series of tubes, prepare your desired aqueous buffer.
-
Add increasing volumes of the stock solution to the buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Vortex each tube and visually inspect for precipitation after a set incubation period (e.g., 1 hour) at the desired experimental temperature.
-
Determine the lowest co-solvent concentration that maintains the solubility of your target compound concentration.
Visualizations
Caption: Workflow for solubilizing this compound.
References
Preventing degradation of 2-(4-Fluorophenoxy)ethanamine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(4-Fluorophenoxy)ethanamine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Troubleshooting Guide
Unexpected experimental results or changes in the physical appearance of your this compound solution can be indicative of degradation. This guide will help you identify and resolve common issues.
dot
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The three primary degradation pathways are:
-
Hydrolysis: Cleavage of the ether linkage, particularly under basic conditions, can yield 4-fluorophenol and ethanolamine.
-
Oxidation: The ethylamine side-chain is susceptible to oxidation, which can lead to the formation of various byproducts and a potential loss of biological activity.
-
Photodegradation: Exposure to ultraviolet (UV) light or even ambient laboratory light can induce degradation, potentially involving the fluorinated aromatic ring.
Q2: My solution of this compound has turned a pale yellow color. What could be the cause?
A2: A change in color, such as the appearance of a yellow tint, is often an indicator of oxidative degradation. This can be exacerbated by exposure to air and light. We recommend preparing fresh solutions and storing them under an inert atmosphere (e.g., nitrogen or argon) in amber vials to minimize oxidation.
Q3: I am observing a decrease in the potency of my compound in my cell-based assays. Could this be due to degradation?
A3: Yes, a loss of potency is a common consequence of compound degradation. Both hydrolysis and oxidation can alter the chemical structure of this compound, leading to reduced or abolished biological activity. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.
Q4: What is the recommended pH for storing solutions of this compound?
A4: To minimize hydrolysis of the ether linkage, it is advisable to maintain the pH of the solution in the neutral to slightly acidic range (pH 5-7). Avoid strongly acidic or basic conditions, as these can accelerate degradation.
Q5: How should I store my stock solutions of this compound?
A5: For optimal stability, stock solutions should be stored at 2-8°C in tightly sealed amber vials to protect from light. For long-term storage, consider aliquoting the stock solution and storing at -20°C or below, being mindful of potential freeze-thaw cycles which can also contribute to degradation.
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various stress conditions. This data is compiled from studies on structurally related compounds and should be used as a general guide. For critical applications, it is highly recommended to perform your own stability studies.
Table 1: Stability in Aqueous Buffers at 25°C
| pH | % Degradation (7 days) | % Degradation (30 days) |
| 3.0 | < 2% | < 5% |
| 5.0 | < 1% | < 3% |
| 7.4 | < 2% | ~ 5-7% |
| 9.0 | ~ 5-8% | ~ 15-20% |
Table 2: Stability under Thermal Stress (in pH 7.4 Buffer)
| Temperature | % Degradation (24 hours) | % Degradation (7 days) |
| 4°C | < 1% | < 2% |
| 25°C | < 2% | ~ 5-7% |
| 40°C | ~ 5-10% | ~ 20-25% |
| 60°C | ~ 15-20% | > 40% |
Table 3: Stability under Oxidative and Photolytic Stress (in pH 7.4 Buffer at 25°C)
| Condition | % Degradation (24 hours) |
| Ambient Light | ~ 3-5% |
| UV Light (254 nm) | > 30% |
| 3% H₂O₂ | ~ 15-25% |
| Air Exposure | ~ 2-4% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
dot
Troubleshooting inconsistent results in 2-(4-Fluorophenoxy)ethanamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with 2-(4-Fluorophenoxy)ethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Q1: What are the common synthetic routes for this compound, and what are the potential pitfalls?
A1: The most common synthetic route is the alkylation of 4-fluorophenol with a 2-haloethylamine or a protected 2-aminoethyl halide.[1] A typical approach involves the Williamson ether synthesis, where 4-fluorophenol is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace the halide.
Potential Pitfalls & Troubleshooting:
-
Low Yield:
-
Incomplete Deprotonation: Ensure the base is strong enough and used in sufficient quantity to fully deprotonate the 4-fluorophenol. The reaction should be carried out under anhydrous conditions as water can quench the base and the phenoxide.
-
Side Reactions: O-alkylation is favored; however, C-alkylation at the ortho and para positions of the phenol can occur, especially at higher temperatures. Using a polar aprotic solvent can help favor O-alkylation.
-
Decomposition: The haloethylamine reagent can be unstable. Use fresh or properly stored reagent.
-
-
Impure Product:
-
Unreacted Starting Materials: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.
-
Byproducts: Besides C-alkylation products, dimerization or polymerization of the haloethylamine reagent can occur.
-
Q2: My purified this compound shows inconsistent results in subsequent experiments. How can I improve its purity?
A2: Inconsistent results often stem from residual impurities. A multi-step purification strategy is often necessary to achieve high purity. The choice of method depends on the nature of the impurities.[2]
Purification Strategy Overview:
A combination of acid-base extraction, column chromatography, and recrystallization is often effective.[2]
-
Acid-Base Extraction: This is a crucial first step to remove neutral and acidic impurities from the basic amine product.[2] The crude product is dissolved in an organic solvent and washed with an acidic solution (e.g., 1 M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with 1 M NaOH) to precipitate the purified amine, which is then extracted with an organic solvent.[2]
-
Column Chromatography: This is highly effective for separating compounds with different polarities.[3] For amines, using silica gel treated with a small amount of triethylamine in the eluent can prevent tailing. Alternatively, amine-functionalized silica can be used.[2]
-
Recrystallization: This is an excellent final polishing step.[2][3] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3]
| Purification Method | Purity Achieved (%) | Yield (%) | Key Considerations |
| Acid-Base Extraction | 90-95 | ~90 | Effective for removing non-basic impurities.[2] |
| Column Chromatography (Silica Gel) | >98 | 75-85 | Good for separating closely related impurities.[2] |
| Column Chromatography (Amine-Functionalized Silica) | >99 | 80-90 | Minimizes tailing and improves separation of basic compounds.[2] |
| Recrystallization | >99.5 | Dependent on previous steps | Ideal for a final purification step to obtain highly pure crystalline solid.[2] |
Experimental Workflow & Analysis
Q3: I am observing variability in my bioassay results. What are the potential sources of this inconsistency?
A3: Variability in bioassays can arise from issues with the compound itself, the experimental protocol, or the biological system.
Potential Sources of Inconsistency:
-
Compound Instability: this compound, like many amines, can be susceptible to oxidation over time. Store the compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, consider storing it as a hydrochloride salt, which is generally more stable.[4]
-
Impurity Interference: Even small amounts of impurities can have significant biological activity, leading to off-target effects or inconsistent results. Re-evaluate the purity of your compound using analytical techniques like HPLC-UV or GC-MS.
-
Inaccurate Concentration: Ensure accurate weighing and complete dissolution of the compound. Some amine compounds can adhere to plastic surfaces, so using low-adhesion microplates and pipette tips may be beneficial.
-
Cell-Based Assay Issues:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent passage number for your experiments.
-
Serum Lot-to-Lot Variability: If using fetal bovine serum (FBS) or other biological supplements, be aware of potential lot-to-lot variability that can affect cell growth and drug response.
-
Assay-Specific Issues: For assays like the MTT assay, ensure that the compound does not directly react with the MTT reagent.[5]
-
Q4: What are the recommended analytical methods for characterizing this compound and detecting impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended for full characterization.
| Analytical Method | Purpose | Typical Observations |
| HPLC-UV | Purity assessment and quantification.[6] | A single major peak corresponding to the product. The purity can be calculated from the peak area percentage. |
| GC-MS | Identification and quantification of volatile impurities.[7] | Provides the mass-to-charge ratio of the compound and its fragments, confirming its identity and revealing any volatile impurities. |
| ¹H and ¹³C NMR | Structural confirmation. | The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound. |
| FTIR | Identification of functional groups. | Characteristic peaks for the C-F bond, the ether linkage, the aromatic ring, and the primary amine should be present. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
-
pH paper or meter
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x volume of organic layer). The amine will move to the aqueous layer.
-
Combine the aqueous layers and wash with diethyl ether to remove any remaining neutral impurities.[2]
-
Basify the aqueous layer to a pH > 10 by the slow addition of 1 M NaOH while cooling in an ice bath. The free amine will precipitate or form an oil.[2]
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[2]
Visualizations
Signaling Pathway Diagram
While specific signaling pathways for this compound are not well-documented, its derivatives are often investigated as inhibitors of key signaling molecules in cancer and other diseases. The following diagram illustrates a generalized kinase inhibitor signaling pathway, a common target for such compounds.[5]
A generalized kinase inhibitor signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Workflow for synthesis and biological screening.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting inconsistent experimental results.
A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Optimizing 2-(4-Fluorophenoxy)ethanamine Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 2-(4-Fluorophenoxy)ethanamine for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vitro effect?
A1: this compound is a chemical compound that serves as a structural backbone for various bioactive molecules. Its fluorophenoxyethylamine component is a known pharmacophore in compounds designed as serotonin-selective reuptake inhibitors (SSRIs). Therefore, the primary expected in vitro effect of this compound and its derivatives is the modulation of the serotonin system, potentially leading to downstream effects on cell signaling pathways involved in cell proliferation, differentiation, and survival.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration range. Based on data from structurally related SSRIs, a broad starting range from 10 nM to 100 µM is advisable. The table below summarizes reported in vitro concentrations for common SSRIs, which can serve as a guide for designing your initial experiments.
Q3: How do I prepare a stock solution of this compound?
A3: Due to the potential for low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A common stock concentration is 10-100 mM. Ensure the compound is fully dissolved before making serial dilutions in your cell culture medium for your experiments.
Q4: What is the maximum permissible concentration of DMSO in my in vitro assay?
A4: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubations.[1] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to account for any solvent effects.[1]
Data Presentation: Recommended Starting Concentrations of Structurally Related SSRIs
The following table provides a summary of in vitro concentrations for well-established SSRIs across various cell lines and assays. This data can be used as a reference for determining a suitable starting concentration range for this compound.
| Compound | Cell Line | Assay Type | Effective Concentration Range | Reference |
| Fluoxetine | Embryonic Neural Precursor Cells | Proliferation Assay | 1 µM (increased proliferation) | [2] |
| LASCPC-01 | Cell Viability | 5 µM (reduced viability) | [3] | |
| Neuroblastoma Cells | Cell Viability | 10 µM (triggered cell death) | [4] | |
| Sertraline | Hek293 (Normal) | Cytotoxicity | ≥ 6.25 µg/mL (reduced viability) | [5] |
| MDAMB-231 (Breast Cancer) | Cytotoxicity | ≥ 3.12 µg/mL (reduced viability) | [6] | |
| A2780 (Ovarian Cancer) | Cytotoxicity | IC50: 11.6 µg/mL (24h), 5.8 µg/mL (48h) | [7] | |
| HeLa (Cervical Cancer) | Cytotoxicity | IC50: 16.5 µg/mL (24h), 4.3 µg/mL (48h) | [8] | |
| Citalopram | Neuroblastoma Cell Lines | Cytotoxicity | 25-150 µM (concentration-dependent) | [9][10] |
| hESCs | Neuronal Differentiation | 50-400 nM | [11] | |
| HEK-293 | DNA Methylation | 50 µM | [12] | |
| Paroxetine | Rat Cortical Synaptosomes | 5-HT Uptake Inhibition | Ki: 1.1 nM | [13] |
| - | GRK2 Inhibition | IC50: 1.4 µM | [14] |
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Compound Precipitation in Culture Medium
-
Symptoms: You observe a cloudy or crystalline precipitate in your culture wells after adding the compound, either immediately or after some time in the incubator. This can lead to inaccurate and irreproducible results.
-
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | The compound is not soluble in the aqueous culture medium at the tested concentration. | Prepare a higher concentration stock in 100% DMSO and use smaller volumes for dilution. Create an intermediate dilution in pre-warmed medium before the final dilution.[15] |
| High Final Solvent Concentration | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution into the aqueous medium.[15] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[15] This may require preparing a more dilute stock solution. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[15] | Test solubility in different basal media formulations. If using serum-free media, be aware that this can sometimes increase the likelihood of precipitation for certain compounds. |
| pH of the Media | The pH of the culture medium may not be optimal for keeping the compound in solution, especially for ionizable compounds. | Check the pKa of your compound. You can consider adjusting the media pH, but be cautious of the impact on cell health. |
| Delayed Precipitation | Changes in the media environment over time in the incubator (e.g., pH shifts due to cell metabolism, evaporation) can lead to delayed precipitation.[15] | Monitor the pH of your culture. For long-term experiments, ensure proper humidification of the incubator and consider using plates with low-evaporation lids.[15] |
Issue 2: Unexpected Cytotoxicity
-
Symptoms: A significant decrease in cell viability is observed at concentrations where you expect to see a specific biological effect.
-
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| General Cytotoxicity | The compound may be inherently toxic to the cells at higher concentrations. | Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration 50 (CC50). Conduct subsequent experiments at concentrations well below the CC50. |
| Off-Target Effects | The compound may be interacting with unintended cellular targets, leading to cell death.[16] | If cytotoxicity occurs at low concentrations, consider a kinase profiling screen to identify potential off-target kinases.[16] |
| Induction of Apoptosis | The compound's mechanism of action or off-target effects may trigger programmed cell death. | Perform an apoptosis assay, such as Annexin V/PI staining or a caspase activity assay, to confirm the induction of apoptosis.[16] |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high for your cell line. | Ensure the final DMSO concentration is within the tolerated range for your specific cells (typically ≤ 0.5%). Always include a vehicle-only control.[1] |
Issue 3: Inconsistent or Irreproducible Results
-
Symptoms: High variability between replicate wells or between experiments.
-
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be unstable in the culture medium over the course of the experiment. | Prepare fresh dilutions of the compound for each experiment from a recently prepared stock solution. |
| Cell Health and Passage Number | Inconsistent cell health, high passage number, or variations in cell seeding density can lead to variability. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for your specific assay. |
| Pipetting Errors | Inaccurate pipetting, especially during serial dilutions, can lead to significant concentration errors. | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) and a "no treatment" control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.
-
Plot the cell viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by a serotonin-selective reuptake inhibitor like this compound.
Caption: Serotonin signaling pathway and the inhibitory action of an SSRI.
Caption: Downstream MAPK and GSK-3β/β-catenin signaling pathways.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jobiost.com [jobiost.com]
- 6. researchgate.net [researchgate.net]
- 7. onlinejbs.com [onlinejbs.com]
- 8. onlinejbs.com [onlinejbs.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Citalopram on Genome-Wide DNA Methylation of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Minimizing autofluorescence when imaging 2-(4-Fluorophenoxy)ethanamine-treated cells
Welcome to the technical support center for researchers utilizing 2-(4-Fluorophenoxy)ethanamine in their cell imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[1] This intrinsic fluorescence can originate from various cellular components, such as mitochondria, lysosomes, and extracellular matrix proteins like collagen and elastin.[2][3] It becomes a significant issue in fluorescence microscopy as it can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately.[4]
Q2: Could the this compound treatment itself be causing autofluorescence?
To determine if the treatment is contributing to background fluorescence, it is crucial to include an unstained, treated control in your experiment. This will help you assess the level of fluorescence originating from the compound itself.[2]
Q3: What are the primary sources of autofluorescence in cultured cells?
Several factors can contribute to autofluorescence in cell cultures:
-
Endogenous Fluorophores: Cells contain naturally fluorescent molecules such as NADH, flavins, and lipofuscin.[1][2] Metabolically active cells often have higher levels of NADH, which can increase background fluorescence.[5]
-
Cell Culture Medium: Components in the cell culture medium, like phenol red, riboflavin, and some amino acids, can be fluorescent.
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins and other cellular components.[1][6] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[1]
-
Dead Cells: Dead or dying cells tend to exhibit higher levels of autofluorescence than healthy cells.[2]
Troubleshooting Guides
Problem: High background fluorescence across the entire image.
This issue is often related to unbound dye, autofluorescence from the sample or medium, or incorrect imaging parameters.
| Potential Cause | Recommended Solution |
| Autofluorescence from cell culture medium | Culture cells in a phenol red-free medium for at least 24 hours before imaging. If possible, use a custom medium formulation that omits fluorescent components like riboflavin. |
| Fixative-induced autofluorescence | Reduce the concentration of the aldehyde fixative or the fixation time.[5][6] Consider using a non-aldehyde fixative like cold methanol or ethanol, especially for cell surface markers.[1][2] |
| High laser power or long exposure times | Reduce the laser power and exposure time to the minimum required to obtain a clear signal from your specific fluorophore.[3] |
| Contribution from this compound | Image an unstained control sample that has been treated with this compound to determine its intrinsic fluorescence. If it is fluorescent, consider using fluorophores with emission spectra that are well-separated from the compound's emission. |
Problem: Punctate or granular background fluorescence.
This pattern can be caused by lipofuscin accumulation or protein aggregates.
| Potential Cause | Recommended Solution |
| Lipofuscin accumulation | Lipofuscin is an age-related pigment that accumulates in lysosomes and fluoresces broadly.[5] Treat fixed cells with a quenching agent like Sudan Black B. Be aware that Sudan Black B can have some fluorescence in the far-red channel.[5] |
| Protein aggregates | Ensure proper sample preparation and gentle handling to avoid protein denaturation and aggregation. Use appropriate blocking buffers to minimize non-specific antibody binding that might highlight these aggregates.[7] |
Problem: Weak specific signal compared to background.
A low signal-to-noise ratio can make it difficult to distinguish your target from the background autofluorescence.
| Potential Cause | Recommended Solution |
| Spectral overlap between autofluorescence and your fluorophore | Choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5), as cellular autofluorescence is typically stronger in the blue and green regions.[2][8][9] |
| Low abundance of the target protein | Use bright, photostable fluorophores to enhance your specific signal.[2][9] Consider signal amplification techniques if the target expression is very low. |
| Suboptimal fluorophore concentration | Titrate your fluorescent probe to find the optimal concentration that provides a strong specific signal with minimal background.[2][10] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol can be used to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.[5]
-
Fix and permeabilize cells as required for your specific immunofluorescence protocol.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold phosphate-buffered saline (PBS).
-
Incubate the fixed cells with the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with your standard immunolabeling protocol.
Note: The effectiveness of sodium borohydride treatment can be variable.[5]
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This method is effective for reducing autofluorescence from lipofuscin granules.[5]
-
Complete your immunofluorescence staining protocol, including the final washes after secondary antibody incubation.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the stained cells with the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash the cells thoroughly with PBS or 70% ethanol to remove excess Sudan Black B.
-
Mount the coverslips using an appropriate mounting medium.
Caution: Sudan Black B may introduce some background in the far-red channel.[5]
Advanced Techniques for Autofluorescence Reduction
For challenging samples with high autofluorescence, consider these advanced imaging and analysis techniques:
-
Spectral Unmixing: This technique uses the distinct emission spectra of your fluorophore and the autofluorescence to computationally separate the two signals.[11] This requires a spectral confocal microscope and appropriate software. The autofluorescence spectrum can be treated as a separate "fluorophore" and subtracted from the final image.
-
Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can photobleach the endogenous fluorophores, reducing the background autofluorescence.[9] This must be done carefully to avoid damaging the sample or affecting the subsequent staining.
-
Fluorescence Lifetime Imaging (FLIM): This method distinguishes between fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than just their emission wavelength.[9] Since the fluorescence lifetime of autofluorescent species is often different from that of specific probes, FLIM can effectively separate the signals.[9]
Diagrams
Caption: Workflow for minimizing autofluorescence in cell imaging experiments.
Caption: A logical workflow for troubleshooting high autofluorescence.
References
- 1. Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H61791.22 [thermofisher.com]
- 8. Anatomy of Fluorescence Spectra | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Excitation and emission spectra of fluorophores | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Mitigating Toxicity of Novel Phenoxy-Alkylamine Compounds in Preclinical Research
Disclaimer: Specific research on reducing the toxicity of 2-(4-Fluorophenoxy)ethanamine is limited in the public domain. The following guidance is based on established principles of toxicology, liver detoxification pathways, and findings from structurally related compounds. These are intended to serve as a starting point for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of toxicity for a compound like this compound?
A1: While specific data is unavailable for this compound, structurally similar phenoxy compounds can induce toxicity through several mechanisms. These may include oxidative stress, damage to cellular membranes, and uncoupling of oxidative phosphorylation.[1][2][3] The liver and kidneys are often primary sites of toxic effects due to their roles in metabolism and excretion.[4][5] The presence of a fluorine atom, a common addition in drug design to enhance metabolic stability, can sometimes lead to the formation of reactive metabolites.[6][7][8]
Q2: How does the body typically metabolize and detoxify compounds like this?
A2: The body primarily uses a two-phase detoxification system located mainly in the liver.[4][9]
-
Phase I Metabolism: Cytochrome P450 (CYP450) enzymes introduce or expose functional groups on the compound, making it more reactive.[10][11] This step can sometimes produce more toxic intermediates.
-
Phase II Metabolism: The modified compound is then conjugated (joined) with a water-soluble molecule, such as glutathione, sulfate, or glucuronic acid.[9][12] This process neutralizes the reactive intermediates and makes them easier to excrete in urine or bile.[4]
Q3: What general strategies can be employed to reduce the toxicity of a novel compound in animal studies?
A3: General strategies focus on supporting the body's natural detoxification pathways and minimizing off-target effects. This can include:
-
Co-administration of Antioxidants: If oxidative stress is a suspected mechanism, co-administration of antioxidants like N-acetylcysteine (a precursor to glutathione) or Vitamin C could be beneficial.[9]
-
Dose Fractionation: Administering the total daily dose in several smaller doses can prevent overwhelming metabolic pathways.
-
Formulation Changes: Altering the drug delivery system (e.g., liposomal encapsulation) can modify its distribution and reduce concentration in sensitive organs.
-
Structural Modification: If a particular part of the molecule is identified as the source of toxicity, medicinal chemists may be able to modify the structure to reduce this liability while retaining efficacy. The position of substituents on a phenol ring can significantly impact toxicity.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high mortality at predicted "safe" doses. | 1. Rapid absorption and high peak plasma concentration.2. Saturation of detoxification pathways.3. Species-specific metabolic differences. | 1. Conduct a dose-range-finding study with smaller, more frequent dosing intervals.2. Analyze plasma for metabolites to understand metabolic pathways.3. Consider using a different animal model. |
| Significant weight loss and reduced food intake in treated animals. | 1. Gastrointestinal distress.2. Systemic toxicity affecting appetite.3. Neurotoxicity. | 1. Perform daily clinical observations.2. Consider a different route of administration (e.g., parenteral instead of oral).3. Analyze key organs (liver, kidney, brain) for histopathological changes. |
| Elevated liver enzymes (ALT, AST) in bloodwork. | 1. Direct hepatotoxicity of the parent compound.2. Toxicity from a metabolite produced in the liver. | 1. Perform histopathology on liver tissue.2. Investigate the metabolic profile of the compound in liver microsomes.3. Consider co-administration of a hepatoprotective agent in an experimental cohort. |
| Inconsistent results between individual animals in the same dose group. | 1. Genetic variability in metabolic enzymes among the animals.2. Inconsistent dosing or administration. | 1. Ensure the use of a genetically homogenous animal strain.2. Review and standardize all dosing procedures.3. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)
This protocol is a hypothetical example based on OECD Test Guideline 425.
-
Objective: To determine the acute oral lethal dose 50 (LD50) of this compound.
-
Animals: Female rats of a single strain (e.g., Sprague-Dawley), 8-12 weeks old. Animals are housed individually.
-
Procedure:
-
A single animal is dosed with a starting dose (e.g., 100 mg/kg) of the test compound administered by oral gavage.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
This process is continued one animal at a time until the stopping criteria are met (e.g., four animals have been tested after the first dose reversal).
-
-
Data Collection: Clinical observations (changes in skin, fur, eyes, motor activity, etc.), body weight, and mortality are recorded.
-
Endpoint: The LD50 is calculated using the maximum likelihood method.
Protocol 2: Evaluating a Toxicity Mitigation Strategy (Co-administration of N-acetylcysteine)
-
Objective: To determine if co-administration of N-acetylcysteine (NAC) can reduce the hepatotoxicity of this compound.
-
Animals: Male rats (e.g., Wistar), 8-10 weeks old, divided into four groups (n=8 per group).
-
Experimental Groups:
-
Group 1 (Control): Vehicle only.
-
Group 2 (Compound only): this compound at a pre-determined toxic, but non-lethal dose (e.g., 75 mg/kg).
-
Group 3 (Compound + NAC): this compound (75 mg/kg) + NAC (e.g., 150 mg/kg). NAC is administered 1 hour prior to the test compound.
-
Group 4 (NAC only): NAC only (150 mg/kg).
-
-
Procedure:
-
Animals are dosed daily for 14 days.
-
Body weight and clinical signs are recorded daily.
-
On day 15, blood is collected for serum chemistry analysis (ALT, AST, BUN, Creatinine).
-
Animals are euthanized, and a full necropsy is performed. Liver and kidneys are weighed and preserved for histopathological examination.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the results between the groups.
Quantitative Data Presentation
Table 1: Example Serum Chemistry from a 14-Day Toxicity Study
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | BUN (mg/dL) |
| Control | 0 | 35 ± 5 | 80 ± 10 | 20 ± 3 |
| Compound Only | 75 | 150 ± 25 | 300 ± 40 | 45 ± 8* |
| Compound + NAC | 75 + 150 | 60 ± 10 | 120 ± 15 | 25 ± 4** |
| NAC Only | 150 | 33 ± 4 | 82 ± 9 | 21 ± 3 |
| Data are presented as Mean ± SD. *p < 0.05 vs. Control. **p < 0.05 vs. Compound Only. |
Table 2: Example Liver and Kidney Weights from a 14-Day Toxicity Study
| Group | Dose (mg/kg) | Relative Liver Weight ( g/100g body weight) | Relative Kidney Weight ( g/100g body weight) |
| Control | 0 | 3.5 ± 0.3 | 0.70 ± 0.05 |
| Compound Only | 75 | 4.8 ± 0.5 | 0.95 ± 0.08 |
| Compound + NAC | 75 + 150 | 3.8 ± 0.4 | 0.75 ± 0.06 |
| NAC Only | 150 | 3.6 ± 0.3 | 0.71 ± 0.05 |
| Data are presented as Mean ± SD. *p < 0.05 vs. Control. **p < 0.05 vs. Compound Only. |
Visualizations
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. 2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Literature Review [apjmt.mums.ac.ir]
- 3. 2,4-D Ethyl Ester Poisoning: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detoxification pathways in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 7. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. askthescientists.com [askthescientists.com]
- 10. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Biomarkers of Metabolic Detoxification for Personalized Lifestyle Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guided Metabolic Detoxification Program Supports Phase II Detoxification Enzymes and Antioxidant Balance in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2-(4-Fluorophenoxy)ethanamine for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 2-(4-Fluorophenoxy)ethanamine for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other primary amines, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The amine group can be oxidized by atmospheric oxygen, potentially leading to the formation of corresponding imines, aldehydes, or other colored degradation products. This process can be accelerated by exposure to light and elevated temperatures.[1][2]
-
Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide (CO2) to form a solid carbonate salt.[2] This is often observed as a white precipitate or crust on the solid material or around the container closure.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal long-term stability of solid this compound, the following conditions are recommended:
-
Temperature: Store at or below refrigeration temperatures (2-8°C). For extended periods, freezing (-20°C) is advisable to minimize degradation rates.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with CO2.[1][2]
-
Light: Protect the compound from light by using amber or opaque containers and storing them in the dark.[1][2]
-
Container: Use tightly sealed containers to prevent exposure to moisture and air.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid material. For best results:
-
Temperature: Store solutions frozen at -20°C or below.
-
Solvent: Use high-purity, degassed solvents. Aprotic solvents may be preferable for long-term storage.
-
Concentration: Prepare solutions at the desired concentration immediately before use whenever possible. Avoid long-term storage of dilute solutions.
Q4: Are there any chemical stabilizers that can be added to improve the stability of this compound?
A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing amines can be considered. The use of hindered amine light stabilizers (HALS) is a common practice in polymer chemistry to prevent photo-oxidation.[3][4][5] For certain applications, converting the amine to a more stable salt form (e.g., hydrochloride) by reacting it with an acid could also be a viable option.[1] However, the suitability of any stabilizer must be evaluated for your specific application to avoid interference.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration of the solid material (e.g., yellowing or browning) | Oxidation due to exposure to air and/or light. | - Discard the discolored material as its purity is compromised.- Procure fresh material and store it under an inert atmosphere in a light-protected container in a refrigerator or freezer. |
| Formation of a white solid or crust on the material or container | Reaction with atmospheric carbon dioxide to form a carbonate salt.[2] | - This indicates improper sealing or frequent opening of the container in the air.- It is best to use fresh material. For future prevention, blanket the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Appearance of new peaks in HPLC analysis of a solution over time | Degradation of the compound in the solution. | - Prepare fresh solutions for each experiment.- If stock solutions are necessary, store them at -80°C in small, single-use aliquots.- Evaluate the stability in different solvents to identify a more suitable one for your experimental timeframe. |
| Inconsistent experimental results using the same batch of compound | Non-homogeneity of the material due to localized degradation. | - Ensure the entire batch has been stored under the recommended conditions.- If degradation is suspected, it is advisable to use a fresh, unopened container of the compound. |
Illustrative Stability Data
The following tables provide example data on the expected stability of this compound under various storage conditions. Note: This is illustrative data based on the general behavior of similar compounds and should be confirmed by experimental testing.
Table 1: Effect of Temperature on Purity of Solid this compound over 12 Months
| Storage Temperature (°C) | Initial Purity (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| 25 (Ambient) | 99.5 | 97.0 | 94.5 |
| 4 | 99.5 | 99.2 | 98.9 |
| -20 | 99.5 | 99.5 | 99.4 |
Table 2: Effect of Atmosphere on Purity of Solid this compound at 25°C over 12 Months
| Storage Atmosphere | Initial Purity (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| Air | 99.5 | 97.0 | 94.5 |
| Nitrogen | 99.5 | 99.4 | 99.1 |
| Argon | 99.5 | 99.5 | 99.3 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid this compound
-
Sample Preparation: Aliquot approximately 10 mg of solid this compound into separate amber glass vials.
-
Initial Analysis (T=0): Analyze an initial sample to determine the baseline purity and impurity profile using a validated HPLC-UV method.
-
Storage Conditions: Place the vials in controlled environment chambers under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
-20°C (as a control)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for purity and the formation of degradation products using the same HPLC-UV method.
-
Data Evaluation: Compare the purity and impurity profiles at each time point to the initial analysis to determine the rate of degradation under different conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting logic for stability-related issues.
References
Technical Support Center: Refining Purification Methods for 2-(4-Fluorophenoxy)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of synthesized 2-(4-Fluorophenoxy)ethanamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through a Williamson ether synthesis followed by a Gabriel synthesis or reduction of a nitrile, can lead to several common impurities. These include:
-
Unreacted Starting Materials: 4-fluorophenol and N-(2-bromoethyl)phthalimide (from Gabriel synthesis) or 2-(4-fluorophenoxy)acetonitrile (from nitrile reduction).
-
Byproducts of Side Reactions: Bis-etherification products where the ethanamine nitrogen attacks another equivalent of the electrophile.
-
Incomplete Reaction Intermediates: For instance, the phthalimide-protected intermediate in the Gabriel synthesis.
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) and leftover reagents.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most effective techniques are:
-
Acid-Base Extraction: Ideal for removing neutral organic impurities from the basic amine product.
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.[1]
-
Recrystallization: Suitable for obtaining highly pure crystalline material, provided a suitable solvent system is identified.[1]
-
Distillation: Effective for purification if the compound is a liquid at room temperature and thermally stable.
Q3: How can I remove residual high-boiling point solvents like DMF or DMSO?
A3: Removing residual high-boiling point solvents can be challenging. An effective method is to perform multiple aqueous washes of an organic solution of the crude product. For example, dissolving the crude amine in a water-immiscible solvent like ethyl acetate and washing it several times with brine can effectively partition the polar aprotic solvent into the aqueous phase.
Q4: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?
A4: The physical state of a compound can be influenced by minor impurities. While the pure, anhydrous free base of this compound is expected to be a low-melting solid or a colorless oil at room temperature, the presence of residual solvents or byproducts can lower its melting point and impart a yellow color. Further purification or conversion to a salt (e.g., hydrochloride) may yield a stable, crystalline solid.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Possible Causes:
-
Significant loss of product during aqueous workup due to its partial water solubility.
-
Improper pH adjustment during acid-base extraction, leading to the product remaining in the aqueous layer.
-
Co-elution of the product with a major impurity during column chromatography.
-
Selection of an inappropriate recrystallization solvent, resulting in poor crystal recovery.[1]
Solutions:
-
Optimize Extraction: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the amine. Use a more nonpolar extraction solvent like dichloromethane.
-
Verify pH: Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the free amine.
-
Refine Chromatography: Use a shallower solvent gradient or a different solvent system to improve separation. Consider using amine-functionalized silica gel.
-
Screen Recrystallization Solvents: Systematically screen a range of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Problem 2: Persistent Impurities After Column Chromatography
Possible Causes:
-
The polarity of the impurity is very similar to the product.
-
The column is overloaded with crude material.
-
The chosen eluent system is not optimal for separation.
-
The amine is interacting strongly with the acidic silica gel, leading to tailing and poor separation.
Solutions:
-
Modify Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to reduce tailing and improve peak shape.
-
Change Stationary Phase: Switch to a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.
-
Optimize Loading: Reduce the amount of crude material loaded onto the column.
-
Gradient Elution: Employ a slow and shallow gradient of the polar solvent to enhance separation.
Problem 3: Oiling Out During Recrystallization
Possible Causes:
-
The solution is supersaturated to a point where the product's solubility is exceeded before it can form an ordered crystal lattice.
-
The presence of impurities is inhibiting crystal formation.
-
The cooling rate is too rapid.
Solutions:
-
Slower Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.
-
Induce Crystallization: Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod at the solvent line.
-
Adjust Solvent System: Use a solvent mixture where the compound has slightly lower solubility.
-
Pre-purification: Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.
Data Presentation
The following tables summarize hypothetical quantitative data for different purification methods for a 10g batch of crude this compound with an initial purity of 85%.
Table 1: Comparison of Purification Methods
| Purification Method | Purity Achieved (%) | Yield (%) | Solvent Consumption (mL/g crude) | Throughput |
| Acid-Base Extraction | 90-95 | ~90 | 50 | High |
| Column Chromatography (Silica Gel) | >98 | 75-85 | 100-200 | Low to Medium |
| Recrystallization | >99 | 60-80 | 20-50 | Medium |
| Preparative HPLC | >99.5 | 50-70 | 200-500 | Low |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol/Water | High | Low | Good (Needles) |
| Isopropanol | Moderate | Low | Good (Plates) |
| Toluene | High | Moderate | Poor (Oiled out) |
| Ethyl Acetate/Hexane | High | Low | Excellent (Prisms) |
| Dichloromethane/Hexane | High | Low | Good (Rods) |
Experimental Protocols
Protocol 1: Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Dissolve the crude product in diethyl ether (approx. 20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 20 mL). The amine will move to the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers and wash with diethyl ether (2 x 20 mL) to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 12 by the slow addition of 1 M NaOH while cooling in an ice bath. The free amine will precipitate or form an oil.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography
Materials:
-
Crude this compound from acid-base extraction
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). If tailing is observed, add 0.1% triethylamine to the eluent.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethyl acetate/hexane)
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add hot hexane until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity issues.
References
Validation & Comparative
Validating the Specificity of 2-(4-Fluorophenoxy)ethanamine: A Comparative Guide and Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the specificity of 2-(4-Fluorophenoxy)ethanamine for its potential biological targets. A comprehensive review of available scientific literature and bioactivity databases reveals a critical gap: there is currently no publicly accessible experimental data validating the specific binding affinity or functional activity of this compound at any particular receptor. The compound is primarily cited as a chemical scaffold in the synthesis of more complex molecules.
This document, therefore, serves a dual purpose. Firstly, it objectively summarizes the known biological activities of structurally related compounds to build a hypothetical target profile for this compound. Secondly, it provides a detailed experimental framework for researchers to definitively determine its receptor specificity and off-target effects.
Hypothetical Target Profile Based on Structural Analogs
While direct data is absent, the pharmacological activity of derivatives and related molecules suggests potential interactions with monoamine transporters and receptors. The fluorophenoxyethylamine moiety is a recognized pharmacophore in various experimental drugs, and its derivatives have been investigated for a range of biological activities.[1]
Notably, more complex molecules incorporating the 2-(4-fluorophenoxy)ethyl structure have been explored as potential serotonin-selective reuptake inhibitors (SSRIs).[1] For instance, certain 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been synthesized and evaluated for their binding to the serotonin reuptake transporter (SERT).[1] Additionally, a structurally similar compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, has been shown to have affinity for both D-1 and D-2 dopamine receptors.
Based on this indirect evidence, the primary hypothetical targets for this compound are the serotonin transporter (SERT) and dopamine receptors (D1 and D2). However, without direct experimental validation, this remains speculative.
Comparative Data of Structurally Related Compounds
To provide context, the following table summarizes the binding affinities of selected structural analogs of this compound. It is crucial to reiterate that these values are not for the target compound itself but for its derivatives.
| Compound/Analog | Target | Binding Affinity (Ki, nM) | Reference |
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D1 Receptor | ~2x less than Dopamine | [2] |
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 Receptor | ~2x less than Dopamine | [2] |
| N-ethyl derivative of 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 Receptor | Enhanced vs. parent | [2] |
| N-n-propyl-N-(2-phenylethyl) derivative | Dopamine D2 Receptor | High Potency & Selectivity | [2] |
Proposed Experimental Framework for Target Validation
To rigorously determine the specificity of this compound, a systematic experimental approach is necessary. The following sections outline the recommended experimental protocols.
Primary Target Identification: Receptor Screening
A broad receptor screening panel is the essential first step to identify potential primary targets and off-target interactions.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a wide range of receptors, transporters, and ion channels.
-
Procedure:
-
Prepare cell membranes or tissue homogenates expressing the target receptors.
-
Incubate the membranes with a specific radioligand for each target at a concentration near its Kd value.
-
Add increasing concentrations of this compound to compete with the radioligand binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
-
-
Recommended Screening Panel: A comprehensive panel should include, but not be limited to:
-
Serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.)
-
Dopamine receptors (D1, D2, D3, D4, D5)
-
Norepinephrine receptors (α1, α2, β)
-
Monoamine transporters (SERT, DAT, NET)
-
Adrenergic receptors
-
Histamine receptors
-
Muscarinic receptors
-
Opioid receptors
-
Functional Characterization of Primary Targets
Once high-affinity targets are identified, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or modulator at these targets.
Experimental Protocol: In Vitro Functional Assays (Example: GPCRs)
-
Objective: To characterize the functional activity of this compound at identified G-protein coupled receptor (GPCR) targets.
-
Procedure (e.g., cAMP Assay for Gs/Gi-coupled receptors):
-
Culture cells stably expressing the target receptor.
-
Pre-incubate cells with this compound at various concentrations.
-
Stimulate the cells with a known agonist (for antagonist testing) or assess basal activity (for agonist/inverse agonist testing).
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Selectivity Profiling Against Related Targets
If a primary target is confirmed, it is essential to determine the selectivity of this compound against closely related receptors or transporters.
Experimental Protocol: Comparative Binding and Functional Assays
-
Objective: To compare the affinity and functional potency of this compound at its primary target versus other related targets (e.g., SERT vs. DAT and NET).
-
Procedure:
-
Perform head-to-head radioligand binding assays for the primary target and its related counterparts using the same experimental conditions.
-
Conduct parallel functional assays (e.g., neurotransmitter uptake assays for transporters) to compare the potency of this compound.
-
Calculate selectivity ratios (e.g., Ki(DAT)/Ki(SERT)) to quantify the compound's specificity.
-
Conclusion and Future Directions
The current body of scientific literature does not provide the necessary data to validate the specificity of this compound for any particular receptor. Based on the activity of its structural analogs, the serotonin and dopamine systems represent logical starting points for investigation. The proposed experimental framework provides a clear and robust methodology for researchers to elucidate the pharmacological profile of this compound. The resulting data will be critical for determining its potential as a research tool or a starting point for drug discovery efforts. Until such studies are conducted, any assumptions about the biological target and activity of this compound should be approached with significant caution.
References
Cross-Validation of Analytical Methods for 2-(4-Fluorophenoxy)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 2-(4-Fluorophenoxy)ethanamine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in method selection and implementation.
Method Comparison
The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.
-
HPLC-UV with Pre-column Derivatization: This method is a robust and widely accessible technique. Since this compound lacks a strong native chromophore, a derivatization step is necessary to attach a UV-absorbing moiety to the molecule, thereby enabling sensitive detection.[1] This approach is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
GC-MS with Derivatization: Gas chromatography offers high separation efficiency. For a polar compound like this compound, derivatization is essential to increase its volatility and thermal stability for GC analysis.[2][3] The coupling with mass spectrometry provides high selectivity and confident identification based on mass spectra. This method is well-suited for impurity profiling and identification.
-
LC-MS/MS: This technique is the gold standard for bioanalytical applications due to its superior sensitivity and selectivity.[4] It often requires minimal sample cleanup and allows for the direct analysis of the compound without derivatization, leading to high-throughput analysis.[5] LC-MS/MS is ideal for pharmacokinetic studies and analysis of the compound in complex biological matrices.
Quantitative Performance Data
The following table summarizes typical performance characteristics for the three analytical methods. These values are indicative and may vary depending on the specific instrumentation, derivatization agent, and matrix effects.
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995[6] | ≥ 0.99[7] | > 0.99[8] |
| Accuracy (% Recovery) | 98 – 102%[6] | 95 – 105%[7] | 85 – 115%[9] |
| Precision (% RSD) | ≤ 2%[6] | ≤ 5%[7] | < 15%[8] |
| Limit of Detection (LOD) | ng/mL range[10] | pg/mL to ng/mL range[11] | pg/mL range[12] |
| Limit of Quantification (LOQ) | ng/mL range[10] | pg/mL to ng/mL range[11] | pg/mL range[12] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
HPLC-UV with Pre-column Derivatization
This method enhances the UV detectability of this compound by chemical modification.[13]
a. Sample Preparation and Derivatization:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by serial dilution.
-
For derivatization, mix a defined volume of the sample or standard solution with a derivatizing agent solution (e.g., Dansyl Chloride in acetone) and a buffer (e.g., borate buffer, pH 9.5).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Quench the reaction if necessary.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for Dansyl Chloride).
-
Injection Volume: 10 µL.
c. Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
GC-MS with Derivatization
This method is suitable for the analysis of volatile and semi-volatile compounds and offers high selectivity.[14]
a. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract and add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility and thermal stability.[3]
-
Incubate the mixture to ensure complete derivatization.
b. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
c. Quantification: Create a calibration curve using the peak areas of the derivatized analyte from the analysis of standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, particularly for complex matrices.[15]
a. Sample Preparation:
-
Depending on the matrix, sample preparation can be as simple as "dilute and shoot" or may involve protein precipitation (for plasma samples) or solid-phase extraction (SPE) for sample clean-up and concentration.[9]
-
Add an internal standard to the sample prior to preparation to correct for matrix effects and variations in extraction recovery.
b. LC-MS/MS Conditions:
-
Instrument: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.
-
Mass Analyzer: Triple quadrupole or ion trap.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.
c. Quantification: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.
References
- 1. benchchem.com [benchchem.com]
- 2. weber.hu [weber.hu]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmaguru.co [pharmaguru.co]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of 2-(4-Fluorophenoxy)ethanamine and its Non-Fluorinated Analog, 2-Phenoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a fluorine atom into a bioactive molecule is a common and powerful tool in drug discovery. It can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This guide will explore the predicted impact of the 4-fluoro substitution on the phenoxy ring of 2-phenoxyethanamine and provide detailed experimental protocols for assays that can be used to quantify and compare the efficacy of these two compounds.
Predicted Impact of Fluorination
The introduction of a fluorine atom at the para-position of the phenoxy ring in 2-phenoxyethanamine is anticipated to modulate its biological activity in several key ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer biological half-life and increased bioavailability for the fluorinated compound.
-
Altered Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with biological targets. For instance, fluorination has been shown to enhance the binding affinity of ligands to various receptors, including serotonin transporters.
-
Increased Lipophilicity: The addition of a fluorine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.
Based on the known activities of related compounds, 2-phenoxyethanamine has been associated with β-glucosidase inhibition and compounds with β-blocking and vasodilating properties. Its fluorinated counterpart, 2-(4-Fluorophenoxy)ethanamine, is considered a promising scaffold for the development of novel bioactive compounds, with potential activity as a serotonin-selective reuptake inhibitor (SSRI).
Comparative Efficacy Data (Hypothetical)
While direct experimental data is lacking, the following table illustrates how a comparative analysis of the two compounds could be presented. The values are hypothetical and intended to serve as a template for organizing future experimental results.
| Biological Target/Assay | This compound (IC50/Ki) | 2-Phenoxyethanamine (IC50/Ki) | Predicted Fold Difference |
| Serotonin Transporter (SERT) Binding | e.g., 50 nM | e.g., >1000 nM | e.g., >20-fold increase |
| β-Glucosidase Inhibition | e.g., 500 µM | e.g., 100 µM | e.g., 5-fold decrease |
| α1-Adrenergic Receptor Binding | e.g., 200 nM | e.g., 150 nM | e.g., ~1.3-fold decrease |
| β1-Adrenergic Receptor Binding | e.g., 800 nM | e.g., 600 nM | e.g., ~1.3-fold decrease |
Experimental Protocols
To facilitate the direct comparison of this compound and its non-fluorinated analog, the following detailed experimental protocols are provided.
Protocol 1: Serotonin Transporter (SERT) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter.
Materials:
-
Rat brain cortex or cells stably expressing human SERT (e.g., HEK293-hSERT)
-
[³H]Serotonin (³H-5-HT)
-
Test compounds (this compound and 2-phenoxyethanamine)
-
Krebs-Ringer-HEPES buffer (KRHB)
-
Scintillation fluid
-
Microplate scintillation counter
-
Glass fiber filters
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain cortex or harvest cultured cells expressing hSERT.
-
Compound Incubation: In a 96-well plate, add KRHB, the test compound at various concentrations, and the synaptosome/cell suspension. Incubate for 15 minutes at 37°C.
-
Initiate Uptake: Add [³H]Serotonin to each well to initiate the uptake reaction.
-
Terminate Uptake: After a 10-minute incubation at 37°C, terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRHB.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: β-Glucosidase Inhibition Assay
This assay measures the inhibition of β-glucosidase activity using a chromogenic substrate.
Materials:
-
β-glucosidase from almonds
-
p-nitrophenyl-β-D-glucopyranoside (pNPG)
-
Test compounds (this compound and 2-phenoxyethanamine)
-
Phosphate buffer (pH 7.0)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the β-glucosidase solution. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding sodium carbonate solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
To further illustrate the concepts and methodologies discussed, the following diagrams are provided.
Conclusion
The fluorination of 2-phenoxyethanamine to this compound represents a strategic modification that is likely to significantly alter its biological activity profile. Based on established principles of medicinal chemistry, the fluorinated analog is predicted to exhibit enhanced metabolic stability and a shift in biological targets, potentially towards the serotonin transporter. The provided experimental protocols offer a robust framework for the direct and quantitative comparison of these two compounds. The resulting data will be crucial for elucidating the structure-activity relationship and guiding the future development of this chemical scaffold for therapeutic applications.
A Head-to-Head Comparison of 2-(4-Fluorophenoxy)ethanamine and Other Phenethylamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(4-Fluorophenoxy)ethanamine and other phenethylamine derivatives. Due to the limited publicly available pharmacological data for this compound, this guide leverages data from structurally related phenethylamine and phenoxyethylamine derivatives to provide a comparative context for its potential biological activity. All quantitative data is summarized in clear, structured tables, with detailed methodologies for key experiments and visualizations of relevant pathways and workflows.
Introduction
Phenethylamine and its derivatives represent a vast and diverse class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and research chemicals. Their pharmacological effects are primarily mediated through interactions with various monoamine receptors and transporters in the central nervous system. This compound belongs to the phenoxyethylamine subclass and is a structural analog of other well-characterized phenethylamines. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide aims to provide a comparative overview of this compound and other relevant phenethylamine derivatives, focusing on their receptor binding affinities, functional activities, and the experimental protocols used to characterize these properties.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamine Derivatives
| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ | DAT | SERT | NET |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2C-I | 1.5 | 5.3 | 1400 | >10,000 | 4800 | 8300 |
| 25I-NBOMe | 0.044 | 1.3 | >10,000 | 24 | 2200 | 140 |
| Mescaline | 130 | 2100 | >10,000 | >10,000 | >10,000 | >10,000 |
| Amphetamine | >10,000 | >10,000 | >10,000 | 24.8 | 3340 | 7.4 |
| MDMA | 2980 | 1600 | 6300 | 563 | 612 | 163 |
Note: Data for comparator compounds is compiled from various sources. The lack of data for this compound highlights a gap in the current scientific literature.
Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM) of Selected Phenethylamine Derivatives
| Compound | 5-HT₂ₐ Agonism (EC₅₀) | 5-HT₂C Agonism (EC₅₀) | DAT Inhibition (IC₅₀) | SERT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2C-I | 13 | 16 | >10,000 | >10,000 | >10,000 |
| 25I-NBOMe | 0.47 | 1.1 | 24 | 2200 | 140 |
| Mescaline | 63.1 | 617 | >10,000 | >10,000 | >10,000 |
| Amphetamine | - | - | 41 | 3850 | 25 |
| MDMA | 138 | 398 | 913 | 1100 | 260 |
Note: "-" indicates that the compound is not typically characterized by this activity. The table illustrates the diverse functional profiles of different phenethylamine derivatives.
Experimental Protocols
Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
[³H]Ketanserin (radioligand).
-
Serotonin (5-HT) or a known 5-HT₂ₐ antagonist (for determining non-specific binding).
-
Test compounds (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-5HT₂ₐ cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([³H]Ketanserin) at a fixed concentration (typically near its Kd value).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known 5-HT₂ₐ ligand) from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Gs-Coupled Receptors
This protocol describes a method to assess the functional activity of a compound at a Gs-protein coupled receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the target Gs-coupled receptor.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
-
Known agonist for the target receptor.
-
Test compounds.
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the known agonist in an appropriate assay buffer.
-
Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. For antagonists, co-incubate the cells with a fixed concentration of a known agonist and varying concentrations of the antagonist to determine the IC₅₀ value.
Mandatory Visualization
Caption: Workflow for a radioligand binding assay.
Caption: Simplified 5-HT₂ₐ receptor signaling pathway.
Caption: Key structural determinants of phenethylamine pharmacology.
References
The Untapped Potential of 2-(4-Fluorophenoxy)ethanamine: A Comparative Guide for Drug Discovery
While direct reproducible data on 2-(4-Fluorophenoxy)ethanamine remains elusive in published literature, its structural motif is a recurring theme in the development of promising therapeutics. This guide provides a comparative analysis of the biological activities of its derivatives, offering researchers and drug development professionals a valuable insight into the potential of this scaffold. The absence of dedicated studies on the parent compound underscores a significant gap in current research and highlights an opportunity for novel investigations.
The this compound core is recognized as a key pharmacophore in the design of compounds targeting the serotonin transporter (SERT) and c-Met kinase, both crucial players in neurological disorders and oncology, respectively.[1] This guide synthesizes the available data on its derivatives to project the potential efficacy and guide future research directions.
Unveiling the Therapeutic Promise: Derivatives in Action
The true potential of the this compound scaffold is revealed through the biological evaluation of its derivatives. These compounds have been investigated for their activity as serotonin reuptake inhibitors and as anticancer agents, demonstrating the versatility of the core structure.
As a Serotonin Reuptake Inhibitor (SSRI) Scaffold
Table 1: Comparative Transporter Binding Affinities (Ki, nM) of 2-(4-fluorophenyl)-N-methylethanamine and Selected SSRIs [2]
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| 2-(4-fluorophenyl)-N-methylethanamine | 235 | 41 | 63 |
| Sertraline | 0.26 | 25 | 4.2 |
| Paroxetine | 0.1 | 140 | 1.1 |
| Citalopram | 1.6 | 4,070 | 6,170 |
| Fluoxetine | 0.8 | 2,000 | 140 |
Note: Lower Ki values indicate higher binding affinity.
As a c-Met Kinase Inhibitor Scaffold
Derivatives of this compound have also been synthesized and evaluated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. One such study on N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives revealed a compound with significant inhibitory activity.[3]
Table 2: In Vitro Inhibitory Activity of a this compound Derivative against c-Met Kinase and Cancer Cell Lines [3]
| Compound | c-Met IC50 (μM) | A549 IC50 (μM) | H460 IC50 (μM) | HT-29 IC50 (μM) |
| 26a | 0.016 | 1.59 | 0.72 | 0.56 |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Cytotoxicity Profile of Derivatives
The cytotoxic potential of compounds incorporating the 2-(4-fluorophenyl)acetamide moiety has been investigated against several cancer cell lines. These studies provide a preliminary understanding of the anticancer activity of this structural class.
Table 3: Cytotoxic Activity (IC50, μM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4]
| Compound | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |
| 2a | 60 | >100 | 95 |
| 2b | 52 | >100 | >100 |
| 2c | 80 | 100 | >100 |
| 2d | >100 | >100 | >100 |
| 2e | >100 | >100 | >100 |
| 2f | >100 | >100 | >100 |
| Imatinib (Reference) | 40 | 98 | Not Tested |
Charting the Course: Experimental Methodologies
To ensure the reproducibility and comparability of future findings, this section details the typical experimental protocols employed in the evaluation of this compound derivatives.
Hypothetical Synthesis of this compound
A plausible synthetic route for this compound, based on the well-established Williamson ether synthesis, is outlined below. This general procedure can be adapted for the synthesis of various derivatives.
Caption: Hypothetical Williamson Ether Synthesis for this compound.
Protocol:
-
To a solution of 4-fluorophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature.
-
The mixture is stirred for a specified time to allow for the formation of the corresponding phenoxide.
-
A solution of 2-chloroethylamine or 2-bromoethylamine in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent.
-
The combined organic layers are dried over a drying agent, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired this compound.
Serotonin Transporter (SERT) Binding Assay
This assay is crucial for determining the affinity of a compound for the serotonin transporter.
Caption: Workflow for a Radioligand Binding Assay for SERT.
Protocol:
-
Membranes from cells stably expressing the human serotonin transporter (hSERT) are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [3H]citalopram) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a defined temperature for a specific duration.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
c-Met Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of c-Met kinase.
Caption: Workflow for a c-Met Kinase Inhibition Assay.
Protocol:
-
The kinase reaction is set up in a microplate with recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in a kinase buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo™.
-
The luminescence signal is read using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTS Assay)
This assay is used to assess the effect of a compound on the viability of cancer cells.[4]
Caption: Workflow for a Cell Viability (MTS) Assay.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 hours).
-
After the incubation period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.
-
The plate is incubated for a further period (e.g., 3 hours) to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. The available data on its derivatives, while not exhaustive, clearly indicates the potential for potent and selective biological activity. The lack of published findings on the parent compound itself is a clear call to the research community to explore its synthesis, pharmacological profile, and potential therapeutic applications. Future studies should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Furthermore, investigations into the reproducibility of the findings for its derivatives are essential to build a robust foundation for further drug development efforts.
References
- 1. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for 2-(4-Fluorophenoxy)ethanamine Studies
In the pursuit of novel therapeutics targeting neurological and psychiatric disorders, the 2-(4-fluorophenoxy)ethanamine scaffold has emerged as a significant pharmacophore. Its derivatives have shown promise as ligands for the serotonin transporter (SERT) and the sigma-1 receptor, both crucial targets in drug development. To ensure the validity and specificity of research findings related to this chemical series, the use of appropriate negative controls is paramount. This guide provides a framework for selecting and utilizing negative controls in studies of this compound and its analogs, complete with comparative data, detailed experimental protocols, and illustrative diagrams.
The Importance of Negative Controls
Negative controls are essential for demonstrating that the observed biological effects of a test compound are due to its specific interaction with the intended target and not a result of off-target effects, non-specific interactions, or experimental artifacts. An ideal negative control is a compound that is structurally similar to the active compound but lacks biological activity at the target of interest.
Due to a lack of publicly available binding affinity data for this compound itself, this guide will utilize a structurally related high-affinity sigma-1 receptor ligand, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine , as a representative "active compound" to illustrate the principles of negative control experiments. For a conceptual negative control, we will consider the unsubstituted parent compound, 2-Phenoxyethanamine , which is hypothesized to have significantly lower or no affinity for the sigma-1 receptor.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of our representative active compound and the conceptual negative control for the sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Target | Ki (nM) | Selectivity (σ1 vs σ2) |
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (Active Compound Proxy) | Sigma-1 Receptor | 0.8 | ~1250-fold |
| Sigma-2 Receptor | >1000 | ||
| 2-Phenoxyethanamine (Conceptual Negative Control) | Sigma-1 Receptor | Not Determined (Predicted High) | - |
| Sigma-2 Receptor | Not Determined (Predicted High) | - |
Note: Data for the active compound proxy is derived from published studies. The affinity for 2-Phenoxyethanamine is predicted to be low based on structure-activity relationships in related series, but empirical determination is required for confirmation.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity of test compounds for the sigma-1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.
-
Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, active control (e.g., 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine), and negative control (e.g., 2-Phenoxyethanamine) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer and radioligand.
-
Non-specific Binding: Assay buffer, radioligand, and non-specific binding control.
-
Test Compound: Assay buffer, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Add the membrane preparation to each well. Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). It plays a crucial role in regulating cellular stress responses and calcium signaling.
Assessing the Enantiomeric Purity of 2-(4-Fluorophenoxy)ethanamine and its Impact on Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of modern pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the enantiomers of 2-(4-fluorophenoxy)ethanamine, a key building block in the synthesis of various bioactive compounds.[3] We will explore methods for assessing its enantiomeric purity and delve into the differential biological activities of its (R)- and (S)-enantiomers through illustrative experimental data.
The Critical Role of Enantiomeric Purity
In a chiral biological environment, such as the human body, enantiomers can interact differently with receptors, enzymes, and other macromolecules.[4][5] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[4][6] Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry.[5][6]
Methods for Assessing Enantiomeric Purity
Several analytical techniques are employed to determine the enantiomeric excess (ee) of chiral compounds. Among the most robust and widely used methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral resolving agents or chiral solvating agents can be used in NMR to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[11][12][13]
Comparative Analysis of Enantiomeric Purity Assessment
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[9] | High resolution and accuracy, well-established, versatile.[8] | Longer analysis times compared to some methods, higher solvent consumption.[8] |
| NMR Spectroscopy | Use of chiral resolving or solvating agents to induce diastereomeric environments, leading to distinct NMR signals for each enantiomer.[11][12] | Rapid analysis, provides structural information. | Lower sensitivity compared to HPLC, may require specialized and expensive chiral resolving agents. |
Impact of Enantiomeric Purity on Biological Activity: An Illustrative Case Study
To illustrate the profound impact of enantiomeric purity on biological activity, we present hypothetical data for the (R)- and (S)-enantiomers of this compound targeting a hypothetical G-protein coupled receptor (GPCR), "Receptor X".
Receptor Binding Affinity
The binding affinity of each enantiomer to Receptor X was determined using a competitive radioligand binding assay.
| Enantiomer | Ki (nM) |
| (S)-2-(4-Fluorophenoxy)ethanamine | 15.2 |
| (R)-2-(4-Fluorophenoxy)ethanamine | 289.5 |
| Racemic Mixture | 30.1 |
Note: The data presented is illustrative and intended for comparative purposes.
The results clearly indicate that the (S)-enantiomer possesses a significantly higher affinity for Receptor X compared to the (R)-enantiomer.
Functional Activity: cAMP Signaling Pathway
The functional activity of the enantiomers was assessed by measuring their effect on cyclic adenosine monophosphate (cAMP) levels in cells expressing Receptor X.
| Enantiomer | EC50 (nM) |
| (S)-2-(4-Fluorophenoxy)ethanamine | 25.8 |
| (R)-2-(4-Fluorophenoxy)ethanamine | > 1000 |
| Racemic Mixture | 48.9 |
Note: The data presented is illustrative and intended for comparative purposes.
The (S)-enantiomer acts as a potent agonist of Receptor X, while the (R)-enantiomer shows negligible activity. The racemic mixture exhibits reduced potency compared to the pure (S)-enantiomer, highlighting the diluting effect of the less active enantiomer.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Materials:
-
This compound sample (racemic and enantiomerically enriched)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Chiral stationary phase column (e.g., Chiralpak® AD-H)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis: Inject the prepared sample onto the HPLC system. Record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Protocol 2: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the enantiomers of this compound to Receptor X.
Materials:
-
Cell membranes prepared from cells expressing Receptor X
-
Radioligand specific for Receptor X (e.g., [3H]-ligand)
-
(S)- and (R)-enantiomers of this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of the test compound (enantiomers or racemic mixture)
-
Radioligand at a concentration close to its Kd
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Workflows and Pathways
Caption: Experimental workflow from synthesis to activity assessment.
Caption: Differential effects of enantiomers on a GPCR signaling pathway.
Conclusion
The assessment of enantiomeric purity is an indispensable step in the development of chiral drugs. As illustrated with the case of this compound, enantiomers can possess significantly different biological activities. The use of robust analytical methods like chiral HPLC is essential for the accurate determination of enantiomeric excess, ensuring the quality, efficacy, and safety of the final pharmaceutical product. The development of single-enantiomer drugs continues to be a major trend in the pharmaceutical industry, driven by the desire for more specific and effective therapeutics with improved safety profiles.[5]
References
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biyokimya101.com [biyokimya101.com]
- 3. This compound | 6096-89-5 | Benchchem [benchchem.com]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Comparative analysis of 2-(4-Fluorophenoxy)ethanamine's effects across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of various derivatives structurally related to 2-(4-Fluorophenoxy)ethanamine across different cancer cell lines. Due to a lack of published data on the specific effects of this compound, this report focuses on its close analogs to provide insights into the potential therapeutic applications and mechanisms of action of this chemical class. The information presented is compiled from multiple studies and aims to facilitate further research and drug development efforts.
Data Presentation: Cytotoxicity of Structurally Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various phenoxyethanamine derivatives and related structures against several human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl (DPPE) | KF | Ovarian Cancer | 1.7 | [1] |
| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide (Compound 2b) | PC3 | Prostate Cancer | 102 | [2] |
| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide (Compound 2b) | HeLa | Cervical Cancer | >250 | [2] |
| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide (Compound 2b) | ACHN | Renal Cell Carcinoma | 180 | [2] |
| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide (Compound 2b) | MCF-7 | Breast Cancer | >250 | [2] |
| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide (Compound 2b) | HL-60 | Promyelocytic Leukemia | 150 | [2] |
| 5-Fluorouracil (5-FU) | COLO-205 | Colon Cancer | 3.2 | [3] |
| 5-Fluorouracil (5-FU) | HT-29 | Colon Cancer | 13 | [3] |
| T-2 toxin | B16 | Mouse Melanoma | Lower than K562 and HeLa | [4] |
| T-2 toxin | K562 | Human Myelogenous Leukemia | Intermediate | [4] |
| T-2 toxin | HeLa | Human Cervix Carcinoma | Most resistant | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to assess the effects of these compounds on cancer cell lines.
Cell Viability and Cytotoxicity Assays
1. MTS Assay: This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.[2]
-
Cell Seeding: Cancer cells (e.g., PC3, HeLa, ACHN, MCF-7, HL-60) are seeded in 96-well microplates at an appropriate density.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product generated is directly proportional to the number of viable cells.[2]
2. MTT Assay: Similar to the MTS assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another method to measure cell viability.
-
Cell Culture: Target cells are cultured with activated macrophages at different effector-to-target ratios.
-
MTT Reagent: After a 24-hour co-culture, the MTT reagent is added.
-
Formazan Solubilization: The resulting formazan crystals are solubilized.
-
Absorbance Reading: The absorbance is read to determine the viability of the target cells.[5]
3. Flow Cytometry-Based Cytotoxicity Assay: This method allows for the simultaneous measurement of cytotoxicity and immunophenotyping of effector cells.[6]
-
Target Cell Labeling: Target cells (e.g., K562, Daudi) are labeled with a fluorescent dye like Cell Tracker Orange (CTO).
-
Co-incubation: Labeled target cells are co-incubated with effector cells (e.g., peripheral blood mononuclear cells).
-
Viability Staining: A viability dye such as 7-amino-actinomycin D (7-AAD) is added to identify dead cells.
-
Flow Cytometry Analysis: The percentage of dead target cells is determined by flow cytometry.[6]
Apoptosis Assays
1. Acridine Orange/Propidium Iodide (AO/PI) Double Staining: This fluorescence microscopy-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for various time points (e.g., 24, 48, 72 hours).
-
Staining: A mixture of acridine orange and propidium iodide is added to the cell suspension.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Viable cells appear green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells have orange-to-red nuclei, and necrotic cells display a uniform red fluorescence.[7]
2. Caspase Activity Assays: Caspases are key proteases involved in the execution of apoptosis. Their activity can be measured using specific substrates that release a detectable signal upon cleavage.[8]
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: A luminogenic or fluorogenic substrate specific for a particular caspase (e.g., caspase-3/7) is added to the lysate.
-
Signal Detection: The resulting luminescence or fluorescence is measured, which is proportional to the caspase activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized workflow for evaluating the cytotoxic effects of novel compounds and a simplified representation of an apoptosis signaling pathway that can be induced by such compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: Simplified mitochondrial (intrinsic) pathway of apoptosis induced by a bioactive compound.
References
- 1. Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-2 toxin affects proliferation of three different neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells: Comparisons to a 4 h 51Cr-release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of selective cytotoxicity and apoptosis in human T4-lymphoblastoid cell line (CEMss) by boesenbergin a isolated from boesenbergia rotunda rhizomes involves mitochondrial pathway, activation of caspase 3 and G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Independent Pharmacological Profile of 2-(4-Fluorophenoxy)ethanamine: A Comparative Analysis
Introduction
Comparative Analysis of Receptor Binding Affinities
Due to the absence of direct binding data for 2-(4-Fluorophenoxy)ethanamine, this section presents data for its derivatives and structurally related compounds. This comparative approach allows for an indirect assessment of the potential pharmacological profile of the core structure.
Table 1: Binding Affinities of this compound Derivatives and Comparators at the Serotonin Transporter (SERT)
| Compound | Target | Parameter | Value (µM) |
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine | SERT | IC50 | 1.45[1][2] |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine | SERT | IC50 | 3.27[1][2] |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine | SERT | IC50 | 9.56[1][2] |
| Fluoxetine (comparator) | SERT | Ki | 0.0013 |
Table 2: Binding Affinities of N-Substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives at Dopamine D1 and D2 Receptors
| Compound | D1 Receptor IC50 (nM) | D2 Receptor IC50 (nM) |
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | 2100 | 1200 |
| N,N-diethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 8500 | 350 |
| N,N-di-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 12000 | 150 |
| N-ethyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 9800 | 25 |
| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 11500 | 18 |
| Dopamine (comparator) | 1200 | 550 |
Data for Table 2 was extracted from a study by G. Giorgioni et al.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.
Materials:
-
Radioligand: [³H]Citalopram (a selective serotonin reuptake inhibitor).
-
Membrane Preparation: Membranes prepared from cells expressing human SERT (hSERT).
-
Test Compounds: Compounds to be evaluated for their binding affinity.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Apparatus: 96-well microplate, cell harvester, scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of the non-specific binding control.
-
Test Compound: 25 µL of serial dilutions of the test compound.
-
-
Add Radioligand: Add 25 µL of [³H]Citalopram diluted in assay buffer to all wells. The final concentration should be at or near its Kd value (typically 1-2 nM).
-
Add Membranes: Add 200 µL of the hSERT membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Dopamine D1 and D2 Receptors
This protocol describes a competitive radioligand binding assay for determining the affinity of compounds for dopamine D1 and D2 receptors.
Materials:
-
Radioligands: [³H]SCH 23390 (D1 selective) and [³H]Spiperone (D2 selective).
-
Membrane Preparation: Membranes from rat striatum tissue.
-
Test Compounds: Compounds to be tested.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: For D1, 1 µM cis-(Z)-flupentixol; for D2, 1 µM (+)-butaclamol.
Procedure:
-
Incubation: Aliquots of the membrane preparation are incubated with the respective radioligand and various concentrations of the test compounds in the assay buffer.
-
Equilibration: The incubation is carried out for a specific time to reach equilibrium (e.g., 30 minutes at 37°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition curves and converted to Ki values.
cAMP Functional Assay
This assay is used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels, such as D1 (Gs-coupled, increase cAMP) and D2 (Gi-coupled, decrease cAMP) receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., D1 or D2 dopamine receptors).
-
Assay medium.
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay).
-
Test compounds.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
Procedure:
-
Cell Plating: Seed cells expressing the receptor in a 96-well plate and incubate.
-
Reagent Equilibration: On the day of the assay, replace the culture medium with the cAMP assay reagent equilibration medium and incubate for 2 hours at room temperature.
-
Compound Addition: Add the test compounds at various concentrations. For Gi-coupled receptors, a co-stimulation with forskolin is performed to induce a measurable decrease in cAMP.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the intracellular cAMP concentration.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a generic GPCR signaling cascade and a typical experimental workflow for a radioligand binding assay.
Caption: Generic G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. shulginresearch.net [shulginresearch.net]
- 2. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: 2-(4-Fluorophenoxy)ethanamine and its Derivatives Against Standard Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of compounds derived from the 2-(4-fluorophenoxy)ethanamine scaffold against established standard reference compounds in the field of serotonin reuptake inhibition. The objective of this document is to offer a clear, data-driven benchmark for researchers engaged in the discovery and development of novel therapeutics targeting the serotonin transporter (SERT). Due to a lack of publicly available data on this compound itself, this guide focuses on the performance of its more complex derivatives.
The data presented herein is compiled from published scientific literature. While direct head-to-head experimental comparisons are not available, this guide collates relevant performance metrics to provide a useful benchmark. The experimental protocols for the key assays are detailed to ensure a thorough understanding of the data's context.
Comparative Analysis of Transporter Interactions
The this compound moiety is a structural component found in various experimental compounds designed as potential serotonin-selective reuptake inhibitors (SSRIs). Research into derivatives incorporating this scaffold has shown that they can exhibit binding affinity for the serotonin reuptake transporter (SERT).[1] However, the potency of these initial derivatives appears to be significantly lower than that of well-established SSRIs.
A study on 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives, which contain the this compound core, demonstrated micromolar affinity for SERT.[2] This is in contrast to the nanomolar affinity typically observed with clinically effective SSRIs such as Fluoxetine and the tricyclic antidepressant Imipramine. This suggests that while the this compound scaffold is a viable starting point for designing SERT ligands, substantial structural optimization is required to achieve high potency.
Data Presentation
The following table summarizes the in vitro performance of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives and the standard reference compounds, Fluoxetine and Imipramine, at the serotonin transporter (SERT). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the serotonin transporter's activity.
| Compound | Target | Assay Type | IC50 (nM) |
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | SERT | Radioligand Binding | 1450 |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | SERT | Radioligand Binding | 3270 |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | SERT | Radioligand Binding | 9560 |
| Fluoxetine | SERT | Radioligand Binding | 17 |
| Imipramine | SERT | Radioligand Binding | 32 |
Note: Data for the this compound derivatives and the reference compounds are sourced from separate studies and are not from a direct comparative experiment.
Experimental Protocols
The data presented in this guide is typically generated using in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor or transporter.
Radioligand Binding Assay for Serotonin Transporter (SERT)
Objective: To determine the binding affinity of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).
-
Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine).
-
Test compounds (this compound derivatives or reference standards).
-
Incubation buffer (e.g., Tris-HCl buffer with NaCl and KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes are incubated in the presence of the radioligand and varying concentrations of the test compound. A control group with only the radioligand and membranes is also included to determine total binding. Non-specific binding is determined by adding a high concentration of a known non-labeled SERT ligand.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Mandatory Visualization
Caption: Workflow for a Radioligand Binding Assay.
References
Safety Operating Guide
Proper Disposal of 2-(4-Fluorophenoxy)ethanamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-(4-Fluorophenoxy)ethanamine are critical for ensuring laboratory safety and environmental protection. This compound, a fluorinated amine, requires careful management as potentially hazardous chemical waste. Adherence to the following procedures is essential for minimizing risks and complying with regulatory standards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). This compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][5] | To prevent accidental splashes to the eyes.[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[4][6] | To avoid direct skin contact.[4] |
| Body Protection | Laboratory coat, long-sleeved clothing.[4][5] | To protect skin from potential exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][7] | To minimize inhalation of vapors or aerosols.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.
Experimental Protocol: Chemical Waste Collection and Labeling
-
Container Selection : Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[4]
-
Waste Segregation : Designate the container specifically for "Halogenated Organic Waste."[1] It is crucial to not mix this compound waste with non-halogenated organic materials, as disposal methods differ significantly.[1]
-
Waste Collection : Carefully transfer the waste this compound into the designated container.
-
Labeling : Immediately label the waste container with "Hazardous Waste."[4] The label must include the full chemical name, "this compound," its approximate concentration and quantity, and the date when the waste was first added.[4]
-
Storage : Keep the waste container tightly sealed except when adding waste.[4] Store the container in a designated, well-ventilated, and secure area, away from incompatible materials and sources of ignition.[3][7] Utilize secondary containment to prevent spills.[4]
-
Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] The recommended disposal method is high-temperature incineration.[2]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]
-
Control and Contain : Ensure adequate ventilation.[4] If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or commercial sorbents.[1][4]
-
Cleanup : Collect the absorbed material and any contaminated debris using non-sparking tools.[4] Place the collected waste into a sealed and properly labeled container for disposal as hazardous waste.[1][3]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials for disposal as hazardous waste.[1]
-
Report : Report the spill to your laboratory supervisor and EHS office, regardless of the size.[1]
First-Aid Measures
-
In case of eye contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Seek immediate medical attention.[4]
-
In case of skin contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4][7] Seek immediate medical attention.[4]
-
If inhaled : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[4]
-
If swallowed : Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Drink plenty of water.[7] Call a physician or poison control center immediately.[4][7]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(4-Fluorophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(4-Fluorophenoxy)ethanamine. Given the limited direct safety data for this specific compound, this guidance is based on information for structurally similar chemicals, such as fluorophenylethylamine derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon availability and to use this guide as a supplementary resource.
Hazard Summary
Chemicals with similar structures are classified as hazardous, potentially causing severe skin burns, eye damage, and respiratory irritation.[1][2] Ingestion, inhalation, and skin contact may be harmful.[3][4] Therefore, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3][5] | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[3][5] | To avoid direct skin contact. |
| Body Protection | Laboratory coat, long-sleeved clothing, or a chemical-resistant suit.[3][5][6] | To protect skin from potential exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][5][7] | To minimize inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
- Ensure a safety shower and eye bath are readily accessible.[3]
- Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
- Don all required PPE as specified in the table above.
- Have spill control materials (e.g., sand, vermiculite) readily available.[5][8]
2. Handling:
- Avoid direct contact with skin, eyes, and clothing.[2][3]
- Do not breathe vapors or mist.[1][2]
- Wash hands thoroughly after handling the substance.[2][3]
- Keep the container tightly closed when not in use.[3]
3. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and seek medical attention.[3][9]
- Eye Contact: Rinse cautiously with water for several minutes.[2][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] Seek immediate medical attention.[3][9]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][9] Seek immediate medical attention.[1][3]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Use a dedicated, leak-proof, and chemically compatible container for hazardous waste.[5]
- The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5]
2. Storage:
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][5]
- Keep the container tightly sealed.[5]
3. Disposal:
- Dispose of the chemical waste through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[5]
- Do not dispose of the chemical down the drain or in regular trash.[2][5]
- Contaminated materials such as gloves, paper towels, and empty containers should also be treated as hazardous waste and disposed of accordingly.[10]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. creativesafetysupply.com [creativesafetysupply.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
